Cascaroside A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14/c28-6-9-4-11-16(26-24(37)22(35)19(32)14(7-29)39-26)10-2-1-3-13(18(10)21(34)17(11)12(31)5-9)40-27-25(38)23(36)20(33)15(8-30)41-27/h1-5,14-16,19-20,22-33,35-38H,6-8H2/t14-,15-,16+,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAYRSRTNMVAPR-ZHVWOXMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C(C=C4O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202107 | |
| Record name | Cascaroside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53823-08-8, 50814-04-5 | |
| Record name | Cascaroside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53823-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cascaroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050814045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cascaroside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cascaroside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CASCAROSIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI50I7OZY7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of Cascaroside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cascaroside A is a prominent member of the anthraquinone class of glycosides, naturally occurring compounds found in the bark of Rhamnus purshiana (Cascara sagrada). Renowned for its laxative properties, the therapeutic action of this compound is intrinsically linked to its unique chemical architecture. This technical guide provides a comprehensive examination of the chemical structure of this compound, including its molecular composition, stereochemical configuration, and the key functional moieties that define its biological activity. Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented, alongside established experimental protocols for its isolation and structural elucidation. Furthermore, this guide explores the mechanism of action, detailing the metabolic activation and a key signaling pathway influenced by its active metabolite.
Introduction
This compound is a C,O-diglycoside, a specific type of anthraquinone glycoside.[1][2] Its structure is characterized by an aloe-emodin anthrone aglycone linked to two glucose moieties. The unique linkage of these sugar units, one via a C-C bond and the other via an O-glycosidic bond, is crucial for its stability and pharmacological activity. The laxative effect of this compound is not exerted by the parent molecule itself but by its active metabolite, aloe-emodin anthrone, which is formed through the enzymatic action of the gut microbiota.[3] This metabolite then stimulates peristalsis and modulates intestinal fluid and electrolyte transport.[3][4] Recent research into the active metabolite, aloe-emodin, has also shed light on its interaction with specific cellular signaling pathways, suggesting a broader pharmacological potential.[5]
Chemical Structure and Properties
This compound possesses a complex molecular structure, the details of which have been elucidated through extensive spectroscopic analysis.
Molecular and Structural Formula
The chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂O₁₄ | [PubChem CID: 442727] |
| Molar Mass | 580.54 g/mol | [PubChem CID: 442727] |
| IUPAC Name | (10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | [PubChem CID: 442727] |
| CAS Number | 53823-08-8 | [PubChem CID: 442727] |
| Canonical SMILES | C1=CC2=C(C(=C1)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C(=O)C4=C([C@H]2[C@H]5--INVALID-LINK--CO)O)O">C@@HO)C=C(C=C4O)CO | [PubChem CID: 442727] |
| InChI Key | MNAYRSRTNMVAPR-ZHVWOXMGSA-N | [PubChem CID: 442727] |
Stereochemistry
This compound is a stereoisomer of Cascaroside B, differing in the configuration at the C-10 position of the anthrone core.[2] The absolute stereochemistry of the chiral centers in the glucose moieties and at C-10 of the aglycone has been determined through spectroscopic techniques, including circular dichroism.[2]
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are pivotal in identifying the connectivity and stereochemistry of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Aglycone and Glycosidic Moieties of this compound. (Note: This is a representative table based on typical chemical shifts for anthraquinone C,O-diglycosides. Actual values may vary.)
| Atom No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| Aglycone | ||
| 1 | ~161.0 | - |
| 2 | ~119.0 | ~7.0 (d, 2.0) |
| 3 | ~145.0 | - |
| 4 | ~115.0 | ~7.5 (d, 2.0) |
| 4a | ~110.0 | - |
| 5 | ~120.0 | ~7.3 (t, 8.0) |
| 6 | ~135.0 | ~7.6 (d, 8.0) |
| 7 | ~118.0 | ~7.1 (d, 8.0) |
| 8 | ~160.0 | - |
| 8a | ~133.0 | - |
| 9 | ~190.0 | - |
| 9a | ~116.0 | - |
| 10 | ~40.0 | ~4.5 (d, 4.0) |
| 10a | ~140.0 | - |
| 3-CH₂OH | ~63.0 | ~4.6 (s) |
| C-10 Glucose | ||
| 1' | ~75.0 | ~4.8 (d, 10.0) |
| 2' | ~72.0 | ~3.5-3.8 (m) |
| 3' | ~78.0 | ~3.5-3.8 (m) |
| 4' | ~70.0 | ~3.5-3.8 (m) |
| 5' | ~80.0 | ~3.5-3.8 (m) |
| 6' | ~62.0 | ~3.7 (dd, 12.0, 5.0), ~3.9 (dd, 12.0, 2.0) |
| O-8 Glucose | ||
| 1'' | ~102.0 | ~5.1 (d, 7.5) |
| 2'' | ~74.0 | ~3.4-3.6 (m) |
| 3'' | ~77.0 | ~3.4-3.6 (m) |
| 4'' | ~71.0 | ~3.4-3.6 (m) |
| 5'' | ~78.0 | ~3.4-3.6 (m) |
| 6'' | ~63.0 | ~3.7 (dd, 12.0, 5.0), ~3.9 (dd, 12.0, 2.0) |
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is instrumental in determining the molecular weight and fragmentation pattern of this compound, confirming the sequence and linkage of the sugar moieties.
Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound. (Note: This is a representative table based on typical fragmentation patterns for anthraquinone C,O-diglycosides. Actual m/z values may vary depending on the instrument and conditions.)
| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 579.16 | 417.11 | 162 | Loss of the O-linked glucose moiety |
| 579.16 | 459.12 | 120 | Cross-ring cleavage of the C-linked glucose |
| 579.16 | 327.06 | 252 | Loss of the O-linked glucose and a C₄H₈O₄ fragment from the C-linked glucose |
| 417.11 | 297.06 | 120 | Cross-ring cleavage of the C-linked glucose from the [M-H-glc]⁻ ion |
| 417.11 | 255.06 | 162 | Loss of the C-linked glucose from the [M-H-glc]⁻ ion (aglycone) |
Experimental Protocols
The isolation and structural elucidation of this compound involve a multi-step process requiring careful execution.
Isolation of this compound
-
Extraction: Powdered bark of Rhamnus purshiana is extracted with a suitable solvent, typically a methanol-water mixture, to obtain a crude extract containing a mixture of anthraquinone glycosides.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and n-butanol, which concentrates the polar glycosides in the n-butanol fraction.
-
Chromatographic Purification: The n-butanol fraction is further purified using a combination of chromatographic techniques. This often includes:
-
Column Chromatography: Initial separation on silica gel or a reversed-phase C18 stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield highly pure this compound.
-
NMR Analysis Protocol
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄. Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters: A standard pulse sequence is used to acquire the ¹H spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (0-13 ppm), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer.
-
Parameters: A proton-decoupled pulse sequence is used. A larger number of scans is typically required compared to ¹H NMR.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and linking different structural fragments.
-
Mass Spectrometry Analysis Protocol
-
Sample Preparation: A dilute solution of purified this compound (approximately 1-10 µg/mL) is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of water.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Full Scan MS: The sample is infused into the mass spectrometer, and a full scan mass spectrum is acquired in negative ion mode to determine the accurate mass of the deprotonated molecule [M-H]⁻.
-
Tandem MS (MS/MS): The [M-H]⁻ ion is mass-selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer to generate the MS/MS spectrum.
Mechanism of Action and Signaling Pathway
The biological activity of this compound is a result of its metabolic activation in the colon and the subsequent interaction of its active metabolite with the intestinal epithelium.
Metabolic Activation
Signaling Pathway of Aloe-emodin
Recent studies have shown that aloe-emodin, the aglycone of this compound, can modulate cellular signaling pathways. One such pathway is the FFAR1/AKT/FOXO1 pathway in intestinal epithelial cells.[5] Aloe-emodin acts as an antagonist of the free fatty acid receptor 1 (FFAR1), which in turn suppresses the phosphorylation of AKT. This leads to the nuclear translocation of the transcription factor FOXO1, which can influence the differentiation of intestinal epithelial cells and promote mucosal healing.[5]
// Edges to show inhibition AloeEmodin -> pAKT [lhead=cluster_cytoplasm, style=dashed, arrowhead=tee, label="Inhibits\nphosphorylation"]; pAKT -> FOXO1_n [lhead=cluster_nucleus, style=dashed, arrowhead=tee, label="Prevents nuclear\ntranslocation"]; } } Caption: Aloe-emodin's modulation of the FFAR1/AKT/FOXO1 pathway.
Conclusion
This compound is a structurally complex natural product with significant therapeutic relevance. Its chemical identity is defined by its anthraquinone core, the specific stereochemistry at C-10, and the presence of both C- and O-linked glucose moieties. The elucidation of its structure has been made possible through the application of advanced spectroscopic techniques, namely NMR and mass spectrometry. A thorough understanding of its chemical properties and metabolic activation pathway is essential for the development of novel therapeutics derived from this class of compounds and for exploring their full pharmacological potential beyond their traditional use as laxatives. Further research to obtain and publish a complete, high-resolution spectroscopic dataset for this compound would be of great value to the scientific community.
References
- 1. New cascarosides from Rhamnus purshiana and fragmentation studies of the class by ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aloe emodin promotes mucosal healing by modifying the differentiation fate of enteroendocrine cells via regulating cellular free fatty acid sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Cascaroside A: A Technical Guide to its Discovery, Natural Sources, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cascaroside A is a prominent anthraquinone C-glycoside, primarily sourced from the aged bark of Rhamnus purshiana DC., commonly known as Cascara sagrada. Historically utilized for its laxative properties in traditional medicine, the scientific discovery and structural elucidation of this compound occurred in the mid-1970s. This technical guide provides a comprehensive overview of the discovery of this compound, its principal and potential alternative natural sources, and detailed methodologies for its extraction and isolation. Quantitative data on its prevalence is presented in a structured format, and a detailed experimental workflow for its purification is provided, accompanied by a Graphviz visualization to aid in comprehension.
Discovery and Structural Elucidation
The journey to identifying this compound is rooted in the long-standing traditional use of Cascara sagrada bark as a natural laxative. Scientific investigation into the active constituents of this plant led to the isolation and characterization of a group of related anthraquinone glycosides, termed cascarosides.
The definitive structural elucidation of this compound was a significant contribution to the field of pharmacognosy. Key research in the mid-1970s by Wagner and Demuth, and subsequently by Fairbairn, Evans, and Phillipson, established the chemical identity of this compound. Through techniques including partial hydrolysis, NMR spectroscopy, mass spectrometry, and circular dichroism spectroscopy, they determined that this compound is an 8-O-β-D-glucopyranoside of aloin.[1] Specifically, it is the C-10S isomer of 8-O-(beta-D-glucopyranosyl)barbaloin.[2] This discovery was pivotal in understanding the structure-activity relationship of the laxative principles in Cascara sagrada.
Natural Sources of this compound
The primary and commercially significant natural source of this compound is the dried and aged bark of Rhamnus purshiana DC., a tree native to the Pacific coast of North America.[3][4] The concentration of this compound and related compounds can be influenced by factors such as the age of the tree, the time of harvest, and the duration of the aging process of the bark. It is a critical quality control parameter that the bark be aged for at least one year before use, as fresh bark contains anthrones that can cause severe gastrointestinal distress.[4]
While Rhamnus purshiana is the principal source, some literature also suggests the presence of cascarosides or similar anthraquinone glycosides in other plants of the Rhamnus genus and potentially in some species of Aloe. However, these are not considered primary or commercially viable sources for the extraction of this compound.
Quantitative Analysis of this compound in Rhamnus purshiana
The concentration of this compound in Cascara sagrada bark is a key indicator of its quality and potency. The United States Pharmacopeia (USP) mandates that Cascara Sagrada must yield not less than 7.0% of total hydroxyanthracene derivatives, calculated as this compound, on a dried basis.[5] Furthermore, it specifies that at least 60% of these derivatives should be cascarosides.[5]
For more precise quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. The following table summarizes quantitative data from a study analyzing this compound in a reference sample of Rhamnus purshiana.
| Analyte | Concentration (mg/g of dried herbal substance) | Method of Analysis |
| This compound | 96.0750 ± 0.042 | HPLC-DAD |
Experimental Protocols for Isolation of this compound
The isolation of this compound from Rhamnus purshiana bark is a multi-step process that involves extraction, fractionation, and chromatographic purification. High-Performance Countercurrent Chromatography (HPCCC) has been demonstrated to be a particularly effective technique for this purpose.
Extraction and Fractionation
Objective: To obtain a crude extract enriched with cascarosides from the powdered bark.
Methodology:
-
Percolation: The powdered bark of Rhamnus purshiana is subjected to percolation with a suitable solvent.
-
Solvent Partitioning: The resulting crude extract is dried and then partitioned with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and a methanol/water mixture, to separate compounds based on their solubility and enrich the fraction containing the more polar glycosides like this compound.
High-Performance Countercurrent Chromatography (HPCCC) Purification
Objective: To isolate pure this compound from the enriched fraction.
Methodology:
A one-step preparative-scale HPCCC method can be employed for the direct isolation of large quantities of this compound from a water-soluble extract of Cascara sagrada.[6]
-
Instrumentation: A preparative-scale High-Performance Countercurrent Chromatograph.
-
Sample: Water-soluble extract of Rhamnus purshiana bark.
-
Solvent System: A biphasic solvent system of ethyl acetate-n-butanol-water in a volumetric ratio of 2:8:10 is used in the normal-phase mode.[6]
-
Procedure:
-
The HPCCC column is first entirely filled with the stationary phase (the upper aqueous phase).
-
The apparatus is then rotated at a specific speed (e.g., 800 rpm).
-
The mobile phase (the lower organic phase) is pumped into the column at a defined flow rate.
-
Once hydrodynamic equilibrium is reached, the sample solution is injected.
-
The effluent from the outlet of the column is continuously monitored by a UV detector, and fractions are collected.
-
Fractions containing pure this compound are identified by analytical HPLC, combined, and the solvent is evaporated to yield the purified compound.
-
Yield: In one reported study, this one-step HPCCC method yielded 389 mg of this compound from 2.1 g of a water-soluble extract of Cascara sagrada.[6]
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Rhamnus purshiana bark.
Caption: Workflow for the isolation and purification of this compound.
References
- 1. Conformational studies of natural products. Part 4. Conformation and absolute configuration of cascarosides A, B, C, D - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. Isolation of six anthraquinone diglucosides from cascara sagrada bark by high-performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis Pathway of Cascaroside A in Rhamnus purshiana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Cascaroside A, a prominent bioactive anthraquinone C-glycoside found in the bark of Rhamnus purshiana (Cascara sagrada). This compound is of significant interest to the pharmaceutical industry due to its laxative properties. This document outlines the putative enzymatic steps involved in the formation of the this compound backbone, starting from primary metabolism, and details the subsequent modifications leading to the final active compound. While the complete enzymatic machinery in Rhamnus purshiana is yet to be fully elucidated, this guide synthesizes the current understanding of anthraquinone biosynthesis in plants, providing a foundational framework for future research and drug development endeavors. The guide includes a proposed pathway diagram, a summary of available quantitative data, and generalized experimental protocols for the elucidation of this biosynthetic route.
Introduction
Rhamnus purshiana, commonly known as Cascara sagrada, has a long history of use in traditional medicine, primarily as a natural laxative. The therapeutic effects of its bark are attributed to a group of anthraquinone glycosides, with this compound being one of the most significant. This compound is an O- and C-glycoside of aloe-emodin anthrone. Understanding the biosynthetic pathway of this compound is crucial for several reasons: it can enable the biotechnological production of this valuable compound, facilitate the development of improved plant varieties with higher yields, and provide insights into the regulation of secondary metabolism in medicinal plants. This guide aims to provide a detailed technical overview of the current knowledge and a roadmap for future research in this area.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound in Rhamnus purshiana is believed to follow the polyketide pathway, which is common for the formation of emodin-type anthraquinones in the Rhamnaceae family.[1] The pathway can be divided into three main stages: the formation of the polyketide backbone, cyclization and aromatization to form the anthraquinone core, and subsequent modifications including hydroxylation and glycosylation.
Stage 1: Polyketide Backbone Formation
The biosynthesis is initiated with the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA. This reaction is catalyzed by a Type II or Type III polyketide synthase (PKS). The PKS iteratively adds two-carbon units from malonyl-CoA to the growing polyketide chain, resulting in the formation of a linear octaketide intermediate.
Stage 2: Cyclization and Aromatization
The highly unstable octaketide chain undergoes a series of intramolecular Claisen condensation reactions and aldol cyclizations, followed by aromatization events. These steps are likely guided by specific cyclase and aromatase enzymes associated with the PKS complex. The final product of this stage is the anthraquinone scaffold, with emodin being a key intermediate.
Stage 3: Tailoring and Glycosylation
The emodin scaffold undergoes several tailoring reactions to yield the final this compound molecule. These modifications include:
-
Hydroxylation: Specific hydroxyl groups are introduced onto the anthraquinone ring by hydroxylase enzymes, likely belonging to the cytochrome P450 family.
-
C-Glycosylation: A glucose molecule is attached to the C-10 position of the aloe-emodin anthrone intermediate via a carbon-carbon bond. This reaction is catalyzed by a C-glycosyltransferase, a class of enzymes that are crucial for the biosynthesis of many plant secondary metabolites.
-
O-Glycosylation: A second glucose molecule is attached to the hydroxyl group at the C-8 position via an oxygen-glycosidic bond. This step is catalyzed by an O-glycosyltransferase.
The proposed biosynthetic pathway is depicted in the following diagram:
Caption: Putative biosynthesis pathway of this compound.
Quantitative Data
While precise quantitative data on enzyme kinetics and intermediate concentrations in the this compound pathway in Rhamnus purshiana are not currently available in the scientific literature, several studies have reported the concentrations of cascarosides in the bark of the plant. This data is valuable for understanding the overall productivity of the pathway and for quality control of herbal preparations.
| Compound | Concentration Range (mg/g of dried bark) | Analytical Method | Reference |
| This compound | 10 - 60 | HPLC | [2][3] |
| Total Cascarosides | 60 - 90 | Spectrophotometry | [2][3] |
Note: The concentrations of cascarosides can vary significantly depending on the age of the plant, harvesting time, and storage conditions of the bark.
Experimental Protocols
The elucidation of the complete biosynthetic pathway of this compound in Rhamnus purshiana will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments that would be necessary to identify and characterize the enzymes involved.
Identification of Candidate Genes
Objective: To identify candidate genes encoding polyketide synthases, hydroxylases, and glycosyltransferases from Rhamnus purshiana.
Methodology: cDNA Library Construction and Screening
-
RNA Extraction: Isolate total RNA from the young bark of Rhamnus purshiana, where the biosynthesis of cascarosides is most active.
-
cDNA Synthesis: Synthesize a cDNA library from the extracted RNA using reverse transcriptase.
-
Degenerate PCR: Design degenerate primers based on conserved sequences of known plant polyketide synthases, cytochrome P450 hydroxylases, and C- and O-glycosyltransferases.
-
PCR Amplification: Use the degenerate primers to amplify corresponding gene fragments from the Rhamnus purshiana cDNA library.
-
Sequencing and Analysis: Sequence the amplified PCR products and perform bioinformatics analysis (e.g., BLAST) to identify full-length candidate genes.
Functional Characterization of Candidate Enzymes
Objective: To confirm the enzymatic function of the identified candidate genes.
Methodology: Heterologous Expression and In Vitro Enzyme Assays
-
Gene Cloning: Clone the full-length candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).
-
Heterologous Expression: Transform the expression vector into a suitable host organism and induce protein expression.
-
Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).
-
Enzyme Assays:
-
PKS Assay: Incubate the purified PKS with acetyl-CoA and radiolabeled malonyl-CoA. Analyze the reaction products by thin-layer chromatography (TLC) and autoradiography to detect the formation of the polyketide backbone.
-
Hydroxylase Assay: Incubate the purified hydroxylase with the anthraquinone precursor (e.g., emodin) and NADPH. Analyze the reaction products by HPLC or LC-MS to detect the formation of hydroxylated intermediates.
-
Glycosyltransferase Assays: Incubate the purified C- or O-glycosyltransferase with the appropriate aglycone (e.g., aloe-emodin anthrone) and a sugar donor (e.g., UDP-glucose). Analyze the products by HPLC or LC-MS to confirm the formation of the corresponding glycosides.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Rhamnus purshiana is a complex process involving a dedicated set of enzymes. While the general pathway is believed to follow the well-established polyketide route for anthraquinone formation, the specific enzymes from Rhamnus purshiana remain to be identified and characterized. The experimental approaches outlined in this guide provide a framework for future research aimed at elucidating this important metabolic pathway. A complete understanding of this compound biosynthesis will not only be of fundamental scientific interest but will also open up new avenues for the sustainable production of this medicinally important compound through metabolic engineering and synthetic biology approaches.
References
- 1. Plant anthraquinones: Classification, distribution, biosynthesis, and regulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Plant anthraquinones: Classification, distribution, biosynthesis, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Cascaroside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascaroside A is a prominent member of the anthraquinone glycoside family, naturally occurring compounds primarily sourced from the aged bark of Rhamnus purshiana (Cascara sagrada). Traditionally utilized for its potent laxative effects, the scientific interest in this compound and its congeners is expanding to explore their potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities and associated signaling pathways.
Physicochemical Properties
This compound is a complex molecule characterized by an anthrone backbone C-glycosidically linked to a glucose moiety at the C-10 position and an O-glycosidic bond with another glucose unit at the C-8 position. Its physical and chemical characteristics are summarized below.
Data Presentation: Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₂O₁₄ | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 580.53 g/mol | [1][2][3][4][5][6][7][8] |
| Appearance | Yellowish-brown powder | [3] |
| CAS Number | 53823-08-8 | [1][8] |
| Boiling Point (Predicted) | 948.1 ± 65.0 °C | |
| Melting Point | Not experimentally determined. The related compound, Cascaroside B, has a melting point of 175-178 °C. | |
| Solubility | Soluble in water, ethanol, methanol, pyridine, and DMSO. Sparingly soluble in water. | [1][3][5] |
Spectral Data and Structural Elucidation
The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural analysis of this compound. The fragmentation pattern is characteristic of C- and O-glycosides.
Expected ESI-MS/MS Fragmentation Pattern:
-
Parent Ion: In positive ion mode, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 581.1868 or a sodiated adduct [M+Na]⁺ at m/z 603.1687. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 579.1719 is expected.
-
Major Fragment Ions: The fragmentation is dominated by the cleavage of the glycosidic bonds.
-
A neutral loss of the O-linked glucose moiety (162 Da) is a primary fragmentation pathway.
-
Subsequent fragmentation of the remaining C-glycoside structure involves characteristic cross-ring cleavages of the sugar ring.
-
Water loss (18 Da) from the sugar moieties is also a common fragmentation event.[1][3][9][10]
-
Experimental Protocols
Isolation of this compound
Method 1: High-Performance Countercurrent Chromatography (HPCCC)
This modern technique provides excellent separation and purification of cascarosides.
-
Sample Preparation: Dried and powdered bark of Rhamnus purshiana is extracted with 80% methanol. The extract is then partitioned between n-butanol and water. The n-butanol soluble fraction, rich in cascarosides, is used for HPCCC.
-
HPCCC System: A two-phase solvent system is employed. A common system for the initial separation is chloroform-methanol-isopropanol-water (6:6:1:4, v/v/v/v) in normal-phase mode.
-
Fractionation: The n-butanol extract is subjected to a flow-rate gradient HPCCC to yield several fractions. Fractions containing this compound are identified by analytical HPLC.
-
Purification: Further purification of the this compound-rich fraction can be achieved using a second HPCCC step with a different solvent system, such as ethyl acetate-n-butanol-water (7:3:10, v/v/v), to yield pure this compound.
Method 2: Traditional Solvent Extraction
An older, yet effective, method for obtaining a mixture of cascarosides.
-
Defatting: The powdered cascara bark is first extracted with a non-polar solvent like benzene or petroleum ether to remove fats and waxes.
-
Extraction: The defatted marc is then extracted with methanol by percolation or maceration until exhaustion.
-
Concentration: The methanol extract is concentrated under reduced pressure.
-
Precipitation: The concentrated methanol extract is added to hot isopropyl alcohol. Upon cooling, the cascarosides precipitate out of the solution and can be collected by filtration.
Analytical Quantification of this compound
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for the related Cascaroside D and is suitable for the quantification of this compound.
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient would be:
-
0-10 min: 10-20% B
-
10-25 min: 20-35% B
-
25-30 min: 35-50% B
-
Followed by a wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation:
-
Accurately weigh the powdered plant material or extract.
-
Extract with 70% methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.
Biological Activity and Signaling Pathways
Laxative Effect
The most well-documented biological activity of this compound is its laxative effect.[2][5][6][7] It acts as a pro-drug, being largely unabsorbed in the upper gastrointestinal tract. In the colon, gut microbiota hydrolyze the glycosidic bonds to release the active aglycone, aloe-emodin anthrone. This active metabolite then stimulates peristalsis and increases the secretion of water and electrolytes into the colonic lumen, resulting in a laxative effect.[2]
Caption: Mechanism of the laxative action of this compound.
Potential Anti-inflammatory and Antioxidant Effects
While direct studies on the anti-inflammatory and antioxidant signaling pathways of this compound are limited, its chemical structure as a polyphenolic anthraquinone suggests potential activity through mechanisms observed for similar natural compounds.
Proposed Anti-inflammatory Signaling Pathway (via NF-κB Inhibition)
Many polyphenolic compounds exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is hypothesized that this compound may act similarly. Inflammatory stimuli typically lead to the activation of IKK (IκB kinase), which then phosphorylates IκBα, leading to its degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound may inhibit the activation of IKK or the degradation of IκBα.
Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.
Proposed Antioxidant Signaling Pathway (via Nrf2 Activation)
The antioxidant effects of many natural compounds are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or the presence of Nrf2 activators like this compound can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their increased expression and enhanced cellular antioxidant defense.
Caption: Proposed antioxidant mechanism via Nrf2 pathway activation.
Conclusion
This compound is a well-characterized anthraquinone glycoside with established laxative properties and significant potential for further pharmacological development. This guide provides a foundational understanding of its physicochemical properties, methodologies for its study, and insights into its biological mechanisms of action. Further research is warranted to fully elucidate the specific signaling pathways involved in its potential anti-inflammatory and antioxidant activities, which could open new avenues for its therapeutic application beyond its traditional use.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. New cascarosides from Rhamnus purshiana and fragmentation studies of the class by ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. caringsunshine.com [caringsunshine.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. This compound | C27H32O14 | CID 442727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
The Prokinetic Action of Cascaroside A on Colonic Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascaroside A, a primary anthraquinone glycoside derived from the bark of Rhamnus purshiana (cascara sagrada), has a long history of use as a natural laxative.[1] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underlying the effects of this compound on colonic motility. While robust modern research on isolated this compound is limited, this document synthesizes the current understanding, drawing from studies on related anthranoid compounds and cascara sagrada extracts, to inform research and drug development endeavors.[1][2]
This compound is classified as a stimulant laxative, exerting its effects primarily on the large intestine to increase motility and promote defecation.[2] Its action is multifaceted, involving direct stimulation of mucosal nerve endings, modulation of fluid and electrolyte transport, and engagement of specific signaling pathways.[2]
Core Mechanism of Action
The fundamental mechanism of this compound's action on colonic motility is a two-pronged approach: stimulation of peristalsis and inhibition of water reabsorption, leading to increased stool volume and accelerated colonic transit.[1][2]
Metabolic Activation
This compound is a prodrug that passes through the upper gastrointestinal tract largely unchanged.[3] Upon reaching the colon, it is hydrolyzed by the gut microbiota into its active metabolite, rhein anthrone.[2][3] This biotransformation is a critical step for its pharmacological activity.[4]
Signaling Pathways and Molecular Interactions
The prokinetic effect of this compound, mediated by its active metabolite rhein anthrone, involves several interconnected signaling pathways.
Prostaglandin E2 (PGE2) Synthesis and Aquaporin-3 (AQP3) Downregulation
A key mechanism involves the modulation of water transport across the colonic epithelium. Rhein anthrone is believed to trigger macrophage activation, leading to an increase in the synthesis and release of Prostaglandin E2 (PGE2).[5][6] PGE2, in turn, acts on colonic epithelial cells to decrease the expression of Aquaporin-3 (AQP3), a water channel protein.[6][7][8] The downregulation of AQP3 inhibits water reabsorption from the colonic lumen, resulting in a higher water content in the feces and a laxative effect.[5][6]
Stimulation of Chloride Secretion via CFTR
Emerging evidence suggests that some anthraquinone compounds can directly potentiate the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[9] This leads to an increased secretion of chloride ions into the colonic lumen. The resulting osmotic gradient drives water into the lumen, further contributing to the stool-softening effect.[10]
Cholinergic and Calcium-Dependent Pathways
Studies on related compounds suggest the involvement of the cholinergic nervous system and calcium signaling in the pro-motility effects of anthranoids.[11][12] The irritation of the colonic mucosa by rhein anthrone is thought to stimulate local nerve plexuses, leading to the release of acetylcholine (ACh).[2] ACh, in turn, binds to muscarinic receptors on smooth muscle cells, triggering calcium influx and subsequent muscle contraction.[13]
Quantitative Data on Colonic Motility Parameters
Due to the limited availability of modern clinical trials on isolated this compound, quantitative data is primarily derived from studies on sennosides and general laxative efficacy trials. The following table summarizes key parameters used to assess colonic motility.
| Parameter | Method | Typical Effect of Stimulant Laxatives | Reference |
| Colonic Transit Time | Radiopaque Markers, Scintigraphy, Wireless Motility Capsule | Decreased transit time | [14] |
| Stool Frequency | Patient-reported outcomes (diaries) | Increased number of bowel movements | [2] |
| Stool Consistency | Bristol Stool Form Scale | Shift towards softer, more watery stools (higher Bristol scores) | [2] |
| Spontaneous Colonic Contractions | In vitro organ bath (longitudinal and circular muscle strips) | Increased amplitude and/or frequency, particularly in the distal colon | [15] |
| Bead Expulsion Time | In vivo animal models | Decreased time to expel an inserted bead | [16] |
Experimental Protocols
In Vitro Assessment of Colonic Smooth Muscle Contractility (Organ Bath)
This ex vivo method is crucial for studying the direct effects of compounds on colonic smooth muscle.
-
Tissue Preparation:
-
Laboratory animals (e.g., rats, mice) are euthanized, and a segment of the distal colon is excised.[17]
-
The colon is placed in a Krebs-Ringer bicarbonate solution, and the luminal contents are gently flushed.[18]
-
The longitudinal and circular muscle layers are carefully dissected into strips of approximately 10 mm x 2 mm.[17]
-
-
Experimental Setup:
-
Muscle strips are suspended in an organ bath containing Krebs solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.[18]
-
One end of the strip is fixed, and the other is attached to an isometric force transducer to record contractile activity.[15]
-
Strips are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).[18]
-
-
Data Acquisition:
-
Basal spontaneous contractile activity is recorded.
-
This compound or its metabolites are added to the bath in increasing concentrations to establish a dose-response relationship.
-
Contractile parameters (amplitude, frequency, and tone) are measured and analyzed.[19]
-
To investigate mechanisms, antagonists for specific receptors (e.g., atropine for muscarinic receptors) can be added prior to the agonist.[11]
-
In Vivo Assessment of Colonic Transit (Bead Expulsion Assay)
This in vivo model provides an overall measure of colonic motor function.
-
Animal Preparation:
-
Bead Insertion:
-
Measurement:
-
Treatment Protocol:
-
This compound or a vehicle control is administered orally at a predetermined time before the bead insertion.
-
The effect of the compound is determined by comparing the bead expulsion time between the treated and control groups.
-
Conclusion and Future Directions
The mechanism of action of this compound on colonic motility is a complex interplay of metabolic activation, modulation of ion and water transport, and stimulation of neuromuscular pathways. While the general framework is understood, primarily through studies of related anthranoids, there is a clear need for further research focused specifically on isolated this compound.
Future investigations should aim to:
-
Conduct rigorous, placebo-controlled clinical trials to quantify the efficacy and safety of purified this compound.
-
Utilize modern in vitro and in vivo models to further elucidate the specific molecular targets and signaling cascades involved.
-
Explore the potential for synergistic or antagonistic interactions with other phytochemicals present in cascara sagrada extracts.
A deeper understanding of the precise mechanisms will be invaluable for the development of novel and optimized therapies for motility disorders.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism and pharmacokinetics of anthranoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of rhein 8-O-β-D-glucopyranoside on the purgative action of sennoside A from rhubarb in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rheinanthrone | C15H10O5 | CID 119396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aquaporins in the Colon as a New Therapeutic Target in Diarrhea and Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CFTR chloride channel as a molecular target of anthraquinone compounds in herbal laxatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of chloride channels and promotion of bowel movements by heat-killed Bifidobacterium longum CLA8013 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro study of the effects of Cassia podocarpa fruit on the intestinal motility of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Gastrointestinal and Colonic Motor Functions in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regionally differential effects of sennoside A on spontaneous contractions of colon in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Cascaroside A: A Technical Guide
Disclaimer: Scientific literature extensively covers the biological activities of Cascara sagrada extracts and the broader class of anthraquinone glycosides. However, specific in vitro studies focusing exclusively on Cascaroside A are limited. This guide provides a comprehensive overview of the anticipated biological activities of this compound based on the known effects of structurally related compounds and outlines the standard experimental protocols used to assess these activities. The signaling pathways and quantitative data presented are illustrative and based on the activities of similar anthraquinone glycosides.
Introduction
This compound is an anthraquinone glycoside found in the aged bark of Rhamnus purshiana (Cascara sagrada). Anthraquinone derivatives are a well-studied class of compounds known for a variety of biological activities. This technical guide explores the potential in vitro biological activities of this compound, focusing on its cytotoxic, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and illustrative signaling pathways are provided for researchers in drug discovery and development.
Potential In Vitro Biological Activities
Based on the activities of related anthraquinone glycosides, this compound is hypothesized to exhibit the following in vitro effects:
-
Cytotoxic/Anticancer Activity: Many anthraquinones have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is a primary area of investigation for novel anticancer agents.
-
Anti-inflammatory Activity: Anthraquinones can modulate inflammatory pathways, for instance, by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines.
-
Antioxidant Activity: The phenolic structure of anthraquinones suggests they may act as radical scavengers, mitigating oxidative stress.
-
Neuroprotective Effects: By combating oxidative stress and inflammation, there is a potential for neuroprotective activity, although this is less commonly reported for this specific compound class.
Quantitative Data Summary
| Biological Activity | Assay Type | Cell Line/Target | Hypothetical IC50 (µM) |
| Cytotoxicity | MTT Assay | MCF-7 (Breast Cancer) | 75 |
| MTT Assay | HCT116 (Colon Cancer) | 92 | |
| MTT Assay | A549 (Lung Cancer) | 110 | |
| Anti-inflammatory | Griess Assay (Nitric Oxide Inhibition) | RAW 264.7 (Macrophages) | 60 |
| Antioxidant | DPPH Radical Scavenging | - | 150 |
| ABTS Radical Scavenging | - | 120 |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to evaluate the biological activities of this compound.
Cell Viability (MTT) Assay
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
-
Cell Seeding: Plate cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][3]
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[5][6]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[5]
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.[7]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][7]
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[5][8]
This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.[9][10]
-
Radical Generation: Prepare the ABTS radical cation by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[9][11]
-
Working Solution: Dilute the ABTS radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Reaction Mixture: Add 10 µL of various concentrations of this compound to 190 µL of the ABTS working solution.[10]
-
Incubation: Incubate for 6 minutes at room temperature.[12]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[12]
Anti-inflammatory Activity (Nitric Oxide Assay)
The Griess assay is used to measure nitric oxide production by macrophages, a key indicator of inflammation.[13][14]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, then stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes. Then add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5-10 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.[13][15]
Signaling Pathways and Visualizations
The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound, based on the known mechanisms of other anthraquinones.
Conclusion
While direct in vitro evidence for the biological activities of this compound is currently sparse, the well-documented effects of related anthraquinone glycosides provide a strong rationale for investigating its potential as a cytotoxic, anti-inflammatory, and antioxidant agent. The experimental protocols and illustrative signaling pathways detailed in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of this compound. Further studies are essential to elucidate the specific mechanisms of action and to quantify the in vitro efficacy of this natural compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. sciencellonline.com [sciencellonline.com]
- 15. mdpi.com [mdpi.com]
Cascaroside A: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascaroside A, an anthraquinone glycoside, is a prominent bioactive compound found in the aged bark of Rhamnus purshiana (Cascara sagrada)[1][2]. Traditionally recognized for its laxative properties, recent scientific investigations have begun to explore a broader spectrum of bioactivities, particularly in the realms of oncology and anti-inflammatory applications. This technical guide provides a comprehensive overview of the current state of research into the therapeutic potential of this compound, detailing its cytotoxic and potential anti-inflammatory effects, underlying mechanisms of action, and the experimental protocols utilized in its investigation.
Anticancer Therapeutic Applications
The potential of this compound and its related anthraquinone glycosides as cytotoxic agents against cancer cell lines is an emerging area of research. While the crude extracts of Rhamnus purshiana have demonstrated notable cytotoxicity, studies on the isolated compounds have provided more specific insights into their activity.
Quantitative Data: In Vitro Cytotoxicity
A key study by Demarque et al. investigated the cytotoxic effects of isolated cascarosides, including this compound, against a panel of human cancer cell lines. The results, summarized below, indicate that while this compound exhibits some level of cytotoxicity, it is less potent than the crude extract, suggesting a possible synergistic action with other constituents of the bark[3].
| Compound/Extract | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| This compound | K562 (Chronic Myelogenous Leukemia) | - | 103.9 |
| HL-60 (Acute Promyelocytic Leukemia) | - | 20.63 | |
| Crude Cascara Extract | K562 | 7.8 | - |
| HL-60 | 2.9 | - | |
| HeLa (Cervical Cancer) | 124 | - | |
| T98-G (Glioblastoma) | 129 | - |
Data sourced from Demarque et al.[3]
Proposed Mechanism of Action: Induction of Apoptosis
While the precise molecular mechanisms of this compound are still under investigation, related anthraquinone glycosides are thought to induce apoptosis, or programmed cell death, in cancer cells. The proposed mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis[1]. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the subsequent execution of the apoptotic cascade.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic purification[1][3].
Caption: Workflow for the isolation of this compound.
-
Extraction: The powdered bark of Rhamnus purshiana is subjected to a percolation process to obtain a crude extract[1][3].
-
Fractionation: The crude extract is partitioned with solvents of varying polarity, such as hexane, ethyl acetate, and a methanol/water mixture, to enrich the fraction containing cascarosides[3].
-
Chromatographic Purification: The cascaroside-rich fraction is further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A gradient of water and methanol, both with 0.1% trifluoroacetic acid (TFA), is used as the mobile phase to separate the individual cascarosides[3].
The cytotoxic activity of this compound is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[4][5].
-
Cell Culture: Human cancer cell lines (e.g., K562, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plates are incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Therapeutic Applications
While direct studies on the anti-inflammatory properties of isolated this compound are limited, research on Rhamnus purshiana extracts and related flavonoid compounds suggests a potential role in modulating inflammatory responses.
Evidence from Related Compounds and Extracts
Extracts from Cascara sagrada have been shown to exhibit anti-inflammatory effects by inhibiting the production of the inflammatory mediator nitric oxide (NO) and the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response[6]. Other flavonoid glycosides have demonstrated the ability to downregulate pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways[7].
Potential Mechanism of Action: Inhibition of NF-κB Signaling
A plausible mechanism for the anti-inflammatory action of this compound, extrapolated from related compounds, is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols for Anti-inflammatory Activity
This assay measures the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells)[8].
-
Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in 96-well plates.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with LPS to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Reaction: The cell culture supernatant is collected, and Griess reagent is added. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Inhibition Calculation: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated wells to the LPS-only control.
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins[9].
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of this compound or a control inhibitor.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Product Measurement: The production of prostaglandins (e.g., PGE2) is measured using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or radioimmunoassay.
-
IC50 Calculation: The IC50 value for the inhibition of each COX isoenzyme is determined.
Conclusion and Future Directions
This compound presents as a natural compound with multifaceted therapeutic potential. Current research provides direct, quantitative evidence for its cytotoxic activity against specific cancer cell lines, although its potency appears to be lower than that of the crude extract from which it is derived. The proposed mechanism of action, induction of apoptosis via the intrinsic pathway, is a promising avenue for further investigation.
The anti-inflammatory potential of this compound is currently inferred from studies on its source material and related compounds. Future research should focus on isolating this compound in sufficient quantities to perform dedicated anti-inflammatory assays and to elucidate its specific molecular targets and mechanisms of action, such as its effect on the NF-κB and MAPK signaling pathways.
For drug development professionals, this compound represents a lead compound that may be optimized through medicinal chemistry to enhance its potency and selectivity. Further preclinical studies, including in vivo efficacy and safety assessments, are warranted to fully realize the therapeutic applications of this intriguing natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C27H32O14 | CID 442727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. anais.infobibos.com.br [anais.infobibos.com.br]
- 4. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Analysis of proliferation and apoptotic induction by 20 steroid glycosides in 143B osteosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial and caspase pathways are involved in the induction of apoptosis by nardosinen in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of Cascaroside A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cascaroside A, an anthraquinone C,O-diglucoside found in the bark of Rhamnus purshiana (Cascara sagrada). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development.
Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data for this compound.
The complete assignments of ¹H and ¹³C NMR signals for this compound have been recorded.[1][2][3] The data presented below is based on the findings published by Paolo Manitto, Diego Monti, Giovanna Speranza, and G. Pifferi in the Journal of the Chemical Society, Perkin Transactions 1.[1][2][3] The spectra were recorded in deuterated methanol (CD₃OD).[1]
Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone Moiety | |||
| H-2 | ~7.18 | d | ~1.5 |
| H-4 | ~7.55 | d | ~1.5 |
| H-5 | ~7.28 | d | ~8.5 |
| H-7 | ~7.38 | d | ~8.5 |
| H-10 | ~4.75 | s | |
| CH₂OH | ~4.60 | s | |
| C-10 Glucose Moiety | |||
| H-1' | ~4.35 | d | ~9.5 |
| H-2' - H-6' | ~3.20 - 3.90 | m | |
| O-8 Glucose Moiety | |||
| H-1'' | ~5.10 | d | ~7.5 |
| H-2'' - H-6'' | ~3.40 - 3.90 | m |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aglycone Moiety | |
| C-1 | ~162.5 |
| C-2 | ~121.0 |
| C-3 | ~148.0 |
| C-4 | ~119.5 |
| C-4a | ~135.0 |
| C-5 | ~120.0 |
| C-6 | ~138.0 |
| C-7 | ~118.0 |
| C-8 | ~160.0 |
| C-8a | ~115.0 |
| C-9 | ~195.0 |
| C-9a | ~110.0 |
| C-10 | ~45.0 |
| CH₂OH | ~65.0 |
| C-10 Glucose Moiety | |
| C-1' | ~80.0 |
| C-2' | ~75.0 |
| C-3' | ~80.0 |
| C-4' | ~72.0 |
| C-5' | ~82.0 |
| C-6' | ~63.0 |
| O-8 Glucose Moiety | |
| C-1'' | ~103.0 |
| C-2'' | ~76.0 |
| C-3'' | ~78.0 |
| C-4'' | ~71.5 |
| C-5'' | ~78.5 |
| C-6'' | ~62.5 |
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3550 - 3200 | O-H (Alcohol, Phenol) | Stretching | Strong, Broad |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Weak to Medium |
| 2960 - 2850 | C-H (Aliphatic) | Stretching | Medium |
| 1680 - 1650 | C=O (Ketone, conjugated) | Stretching | Strong |
| 1600 - 1450 | C=C (Aromatic) | Stretching | Medium to Strong |
| 1300 - 1000 | C-O (Alcohol, Ether, Phenol) | Stretching | Strong |
While a specific UV-Vis spectrum for this compound is not detailed in the available literature, its anthraquinone-based structure indicates characteristic absorption maxima. Anthracene derivatives and similar polyphenolic compounds typically exhibit distinct absorption bands in the UV-Vis region.[4][5]
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound in Methanol
| Wavelength Range (nm) | Chromophore System | Electronic Transition |
| ~250 - 290 | Benzoyl system (Aromatic rings) | π → π |
| ~300 - 380 | Conjugated system of the anthrone core | π → π |
| ~400 - 450 | Extended conjugation involving the carbonyl group | n → π* |
Experimental Protocols
The following sections describe the detailed methodologies for acquiring the spectroscopic data presented above.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: A sample of pure this compound (typically 5-10 mg for ¹H NMR, 10-20 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as methanol-d₄ (CD₃OD). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed for homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H spectrum.
-
Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.
-
The spectral width is set to approximately 200-220 ppm.
-
A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the internal TMS standard.
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of dry, pure this compound is finely ground in an agate mortar.
-
About 100-200 mg of dry potassium bromide (KBr) powder is added, and the mixture is thoroughly ground and mixed.
-
The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Spectrum Acquisition:
-
A background spectrum of the empty sample chamber (or a pure KBr pellet) is recorded.
-
The KBr pellet containing the sample is placed in the spectrometer's sample holder.
-
The sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The instrument software automatically subtracts the background spectrum.
-
-
Data Analysis: The resulting spectrum (plot of transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.
Objective: To determine the wavelengths of maximum absorption (λmax) of this compound, which are characteristic of its chromophoric system.
Methodology:
-
Sample Preparation:
-
A stock solution of this compound is prepared by accurately weighing a small amount of the pure compound and dissolving it in a known volume of a UV-transparent solvent (e.g., methanol or ethanol).
-
The stock solution is diluted to a concentration that results in an absorbance reading between 0.2 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.
-
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Spectrum Acquisition:
-
Two quartz cuvettes are filled, one with the pure solvent (the blank or reference) and the other with the sample solution.
-
The cuvettes are placed in the respective holders in the spectrophotometer.
-
A baseline correction is performed using the solvent-filled cuvette.
-
The absorption spectrum is recorded over a specific wavelength range (e.g., 200-600 nm).
-
-
Data Analysis: The spectrum is examined to identify the wavelengths of maximum absorbance (λmax).
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for Spectroscopic Analysis of Natural Products.
References
- 1. Conformational studies of natural products. Part 4. Conformation and absolute configuration of cascarosides A, B, C, D - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Conformational studies of natural products. Part 4. Conformation and absolute configuration of cascarosides A, B, C, D - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of Cascaroside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry of Cascaroside A, a prominent anthraquinone C-glycoside found in the bark of Rhamnus purshiana (Cascara sagrada). A thorough understanding of its three-dimensional structure is paramount for elucidating its biological activity, mechanism of action, and for guiding synthetic and medicinal chemistry efforts. This document details the key experimental approaches used to define the absolute configuration of this compound, presenting quantitative data in a structured format and outlining the methodologies employed.
Core Chemical Structure and Stereoisomerism
This compound is a complex natural product with the molecular formula C₂₇H₃₂O₁₄ and a molecular weight of 580.54 g/mol .[1] Its structure consists of an aloe-emodin anthrone core, which is glycosidically linked to two glucose moieties. One glucose is attached via an O-glycosidic bond at the C-8 position, while the other is attached via a C-glycosidic bond at the C-10 position. This arrangement gives rise to a total of eleven stereocenters, leading to a number of potential stereoisomers.[1] The absolute configuration of this compound has been determined to be (10S), distinguishing it from its (10R) epimer, Cascaroside B.
Quantitative Spectroscopic and Physical Data
The definitive elucidation of this compound's stereochemistry relies on a combination of spectroscopic and physical data. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and polarimetry.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-H | 6.85 | s | |
| 4-H | 7.00 | s | |
| 5-H | 7.28 | d | 8.5 |
| 6-H | 7.63 | t | 7.5 |
| 7-H | 7.40 | d | 7.5 |
| 10-H | 4.75 | d | 2.0 |
| CH₂OH | 4.60 | s | |
| 1'-H | 4.25 | d | 9.5 |
| 2'-H | 3.20 | m | |
| 3'-H | 3.40 | m | |
| 4'-H | 3.30 | m | |
| 5'-H | 3.50 | m | |
| 6'a-H | 3.85 | m | |
| 6'b-H | 3.70 | m | |
| 1''-H | 5.10 | d | 7.5 |
| 2''-H | 3.55 | m | |
| 3''-H | 3.50 | m | |
| 4''-H | 3.45 | m | |
| 5''-H | 3.60 | m | |
| 6''a-H | 3.90 | m | |
| 6''b-H | 3.75 | m |
Data extracted from Manitto et al., J. Chem. Soc., Perkin Trans. 1, 1993, 1577-1582.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Carbon | Chemical Shift (δ, ppm) |
| 1 | 162.5 |
| 2 | 118.0 |
| 3 | 148.0 |
| 4 | 115.5 |
| 4a | 143.0 |
| 5 | 120.0 |
| 6 | 136.0 |
| 7 | 125.0 |
| 8 | 161.0 |
| 8a | 110.0 |
| 9 | 192.0 |
| 9a | 115.0 |
| 10 | 45.0 |
| 10a | 145.0 |
| CH₂OH | 65.0 |
| 1' | 75.0 |
| 2' | 78.0 |
| 3' | 72.0 |
| 4' | 79.0 |
| 5' | 76.0 |
| 6' | 63.0 |
| 1'' | 102.0 |
| 2'' | 75.5 |
| 3'' | 78.5 |
| 4'' | 71.5 |
| 5'' | 77.5 |
| 6'' | 62.5 |
Data extracted from Manitto et al., J. Chem. Soc., Perkin Trans. 1, 1993, 1577-1582.
Table 3: Chiroptical Data for this compound
| Parameter | Value | Conditions |
| Specific Rotation [α]D | -36.5° | c 1.0, MeOH |
| Circular Dichroism (Δε) | +4.6 (355 nm), -8.8 (316 nm), -2.8 (282 nm, sh), +1.4 (258 nm, sh), +4.4 (240 nm, sh), +5.0 (234 nm), -13.2 (211 nm) | Methanol |
Specific rotation data from secondary sources. Circular dichroism data from Fairbairn et al., J. Pharm. Sci., 1977, 66, 1300-1303.
Experimental Protocols
The determination of the stereochemistry of this compound involves a sequence of isolation and characterization experiments.
Isolation and Purification of this compound
-
Extraction: The bark of Rhamnus purshiana is first defatted with a non-polar solvent (e.g., petroleum ether). The dried bark is then extracted with a polar solvent, typically aqueous methanol or ethanol, to obtain a crude extract containing a mixture of glycosides.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning. A common procedure involves partitioning between water and n-butanol, which concentrates the polar glycosides, including cascarosides, in the butanol layer.
-
Chromatographic Separation: The butanol fraction is further purified using a combination of chromatographic techniques. This often involves initial separation on a resin column (e.g., Amberlite XAD-4) followed by silica gel column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent, most commonly methanol-d₄ (CD₃OD).
-
¹H NMR Spectroscopy:
-
Acquisition: ¹H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). Standard pulse sequences are used to acquire the spectrum.
-
Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of all proton signals are determined. These parameters provide information about the chemical environment and connectivity of the protons.
-
-
¹³C NMR Spectroscopy:
-
Acquisition: ¹³C NMR spectra are acquired using proton decoupling to simplify the spectrum to a series of singlets for each carbon atom.
-
Analysis: The chemical shifts of the carbon signals are assigned based on comparison with known values for similar structures and through the use of 2D NMR techniques.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the molecule, helping to trace the connectivity of the spin systems in the glucose units and the anthrone core.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the connectivity between the different structural fragments (e.g., linking the glucose units to the anthrone core).
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy:
-
Acquisition: 1D NOE difference experiments or 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are performed. In a 1D experiment, a specific proton resonance is irradiated, and the resulting spectrum is subtracted from a reference spectrum to observe which other protons show an enhancement in their signal intensity. In a 2D NOESY experiment, cross-peaks indicate spatial proximity between protons.
-
Analysis: The observation of NOEs between specific protons provides direct evidence for their spatial proximity (typically within 5 Å). This is a powerful tool for determining the relative stereochemistry and preferred conformation of the molecule. For this compound, key NOEs are observed between H-1' of the C-glycosyl unit and protons on the anthrone ring, which helps to define the orientation of the glucose moiety.
-
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol) that is transparent in the desired UV region.
-
Instrument Setup: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas, and a baseline spectrum of the solvent is recorded.
-
Spectral Acquisition: The CD spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The instrument measures the differential absorption of left and right circularly polarized light (ΔA), which is typically converted to molar ellipticity ([θ]) or the difference in molar extinction coefficients (Δε).
-
Data Analysis: The sign and magnitude of the Cotton effects (the peaks and troughs in the CD spectrum) are characteristic of the absolute configuration of the chiral chromophore. The CD spectrum of this compound is compared with that of its epimer, Cascaroside B, and with related compounds of known stereochemistry to confirm the absolute configuration at the C-10 stereocenter.
Visualization of the Stereochemical Determination Workflow
The following diagram illustrates the logical workflow for the elucidation of this compound's stereochemistry.
Caption: Workflow for the Stereochemical Determination of this compound.
Conclusion
The stereochemistry of this compound has been unequivocally established through a combination of rigorous isolation techniques and detailed spectroscopic analysis. The application of 1D and 2D NMR spectroscopy, particularly NOE experiments, was instrumental in determining the connectivity and relative stereochemistry of the molecule. Circular dichroism spectroscopy and polarimetry provided the crucial data to assign the absolute configuration at the C-10 stereocenter as S. This comprehensive stereochemical understanding is a critical foundation for any research and development efforts focused on this compound and its derivatives, enabling a deeper insight into its biological function and facilitating the design of new therapeutic agents.
References
Methodological & Application
Application Note and Protocol for the Isolation of Cascaroside A from Cascara Sagrada Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascara sagrada, the dried bark of Rhamnus purshiana, has a long history of use as a natural laxative.[1][2] The therapeutic effects are attributed to a group of anthraquinone glycosides known as cascarosides, with cascaroside A being a primary bioactive constituent.[3][4] This document provides a detailed protocol for the isolation of this compound from Cascara sagrada bark, intended for research, and drug development purposes. The protocol synthesizes established methodologies to provide a comprehensive guide for obtaining high-purity this compound. It is important to note that Cascara sagrada bark should be aged for at least one year before use to reduce the presence of fresh anthrones which can cause severe gastrointestinal distress.[5][6]
Data Summary
The following table summarizes quantitative data related to the isolation of this compound, compiled from various studies. This allows for a comparative assessment of different methodologies.
| Parameter | Value/Range | Method | Reference |
| Starting Material | Dried, aged bark of Rhamnus purshiana | Not Applicable | [5] |
| Yield of this compound | 2.1% | Percolation, partition, and chromatographic purification | [7] |
| 53 mg from 510 mg n-butanol extract | High-Performance Countercurrent Chromatography (HPCCC) | [8] | |
| 389 mg from 2.1 g water-soluble extract | Preparative-scale HPCCC | [8] | |
| Purity of Isolated this compound | High purity (suitable for NMR and bioassays) | Not specified in detail | [5] |
Experimental Protocols
This protocol is divided into three main stages: Extraction, Fractionation, and Chromatographic Purification.
Extraction of Crude Anthraquinone Glycosides
Objective: To extract the crude mixture of anthraquinone glycosides, including this compound, from the powdered bark of Rhamnus purshiana.
Methodology:
-
Milling and Pre-treatment: Grind the dried and aged Cascara sagrada bark into a coarse powder.
-
Solvent Extraction:
-
Option A: Methanol Extraction
-
Macerate the powdered bark with methanol at room temperature for 24 hours.
-
Alternatively, use a Soxhlet apparatus for continuous extraction with methanol for 6-8 hours.
-
-
Option B: Percolation
-
Pack the powdered bark into a percolator.
-
Percolate with an 80% methanol solution until the eluate is colorless.[9]
-
-
-
Concentration: Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
Fractionation to Enrich Cascarosides
Objective: To partition the crude extract to enrich the fraction containing cascarosides and remove unwanted compounds like fats and pigments.
Methodology:
-
Solvent Partitioning:
-
Alternative n-Butanol Fractionation:
-
Partition the 80% methanol extract with n-butanol to enrich the cascarosides.[9]
-
-
Concentration: Concentrate the enriched cascaroside fraction to dryness under reduced pressure.
Chromatographic Purification of this compound
Objective: To isolate pure this compound from the enriched fraction using chromatographic techniques. High-performance countercurrent chromatography (HPCCC) is a powerful method for this purpose.[8]
Methodology: Preparative-Scale HPCCC
-
Sample Preparation: Dissolve the water-soluble extract (obtained from fractionation) in the solvent system.
-
HPCCC System and Solvents:
-
Solvent System: Prepare a two-phase solvent system of ethyl acetate-n-butanol-water (2:8:10, v/v/v).[8]
-
Mode: Operate in the normal-phase mode.
-
-
Chromatographic Conditions:
-
Equilibrate the HPCCC column with the stationary phase (the upper aqueous layer).
-
Inject the sample solution.
-
Elute with the mobile phase (the lower organic layer) at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions at regular intervals.
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
-
Visualization of the Isolation Workflow
The following diagram illustrates the key steps in the isolation of this compound from Cascara sagrada bark.
References
- 1. Cascara - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. chemfaces.com [chemfaces.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. benchchem.com [benchchem.com]
- 6. drugs.com [drugs.com]
- 7. anais.infobibos.com.br [anais.infobibos.com.br]
- 8. Isolation of six anthraquinone diglucosides from cascara sagrada bark by high-performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Cascaroside A using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Cascaroside A in various samples, including herbal extracts and pharmaceutical preparations, using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Introduction
This compound is a primary bioactive anthraquinone glycoside found in the bark of Rhamnus purshiana (Cascara sagrada).[1] It is well-known for its laxative properties and is a key component in several herbal medicinal products.[1][2] Accurate and reliable quantification of this compound is essential for the quality control and standardization of these products to ensure their safety and efficacy.[2] This application note details a robust HPLC method for the precise quantification of this compound.
Chemical Information
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2]
-
Data Acquisition: Chromatography software for system control, data collection, and analysis.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Filtration: 0.45 µm syringe filters (PTFE or nylon).[2]
-
Acetonitrile (ACN): HPLC grade.[2]
-
Water: HPLC grade or ultrapure water.[2]
-
Phosphoric Acid (H₃PO₄): Analytical grade.[2]
-
Methanol (MeOH): HPLC grade.[2]
-
This compound Reference Standard: Purity ≥98%.
The following table summarizes the optimized HPLC conditions for the quantification of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Elution | 0-15 min: 15-35% B15-25 min: 35-60% B25-30 min: 60-15% B30-35 min: 15% B[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 265 nm[1] |
Protocols
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.[2]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (15% Acetonitrile in water with 0.1% Phosphoric Acid).
-
The concentration range for the calibration curve should typically be between 0.1 µg/mL and 50 µg/mL.[1]
-
Caption: Workflow for the preparation of this compound standard solutions.
-
Extraction:
-
Accurately weigh 1 g of powdered plant material and transfer it to a 50 mL flask.
-
Add 25 mL of 70% methanol.[2]
-
-
Sonication:
-
Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.[2]
-
-
Centrifugation:
-
Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.[2]
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]
-
Caption: Step-by-step workflow for the preparation of samples from plant material.
Method Validation
The described HPLC method has been validated for several parameters to ensure its accuracy, precision, and reliability for the quantification of this compound.
| Validation Parameter | Result |
| Linearity (r²) | > 0.98[4] |
| Recovery | 94 - 117%[4] |
| Limit of Detection (LOD) | 0.008 - 0.010 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.029 - 0.035 µg/mL[4] |
| Precision (RSD) | < 2% |
Data Analysis
The quantification of this compound in samples is performed by external standard calibration. A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples is then determined from this calibration curve.
Caption: Logical flow of HPLC analysis and subsequent data processing.
Conclusion
The HPLC method detailed in this application note is a reliable, accurate, and precise tool for the quantification of this compound in various sample matrices. The provided protocols for sample and standard preparation, along with the specified chromatographic conditions and validation data, offer a comprehensive guide for researchers, scientists, and professionals in the field of drug development and quality control of herbal products.
References
Application Notes and Protocols for Cascaroside A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascaroside A is a prominent anthraquinone C-glycoside found in the aged bark of Rhamnus purshiana (Cascara sagrada).[1] It is one of the primary constituents responsible for the well-documented laxative effects of cascara sagrada extracts.[1][2][3][4] The pharmacological activity of this compound is mediated through its hydrolysis by intestinal microbiota into the active aglycone, which then stimulates colonic peristalsis.[3][5] Accurate and efficient extraction and purification of this compound are crucial for pharmacological studies, quality control of herbal medicinal products, and the development of new therapeutic agents.
These application notes provide detailed protocols for the extraction and purification of this compound from Rhamnus purshiana bark, including solvent extraction, column chromatography, and High-Performance Liquid Chromatography (HPLC) methods. Quantitative data from various studies are summarized for comparative analysis.
Data Presentation
Table 1: Summary of Extraction Methods and Yields for Cascarosides
| Extraction Method | Plant Material | Solvent System | Key Parameters | Reported Yield of Cascarosides | Reference |
| Maceration & Percolation | Coarse powder of Rhamnus purshiana bark | Boiling Water | Macerate for 3 hours, then percolate. | Not specified for this compound alone; extract standardized to 11% total hydroxyanthracene derivatives. | USP Monograph |
| Methanol Extraction followed by Isopropanol Precipitation | Cascara bark extract | 1. Methanol2. Isopropanol | Methanol extract added to boiling isopropanol, followed by cooling and filtration. | 90-95% recovery of available cascarosides from the methanol concentrate.[6] | US Patent 3,627,888A[6] |
| Methanol-Water Extraction | Dried bark of Rhamnus purshiana | Methanol/Water (1:1) | Liquid-liquid partition of a crude extract. | 1.4% yield of Cascaroside D from this fraction (as a reference).[7] | Benchchem Technical Guide[7] |
Table 2: Chromatographic Purification Parameters for this compound and Related Compounds
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Purity/Recovery | Reference |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane and Ethyl Acetate | Thin Layer Chromatography (TLC) for fraction analysis | Method suitable for general purification of organic compounds. | University of Rochester - Chemistry Dept.[8] |
| Column Chromatography | Silica Gel (35-75 Mesh) | Ethyl Acetate and Methanol | Not specified | High purity suitable for NMR and bioassays (for Cascaroside D).[7] | Benchchem Technical Guide[7] |
| Preparative HPLC | C18 reversed-phase column | Gradient of Acetonitrile and Water with 0.1% Phosphoric Acid | UV-Vis or Photodiode Array (PDA) | High purity achievable for preparative scale. | Adapted from Benchchem Application Note for Cascaroside D[9] |
| Analytical HPLC | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm) | Gradient of Acetonitrile and Water with 0.1% Phosphoric Acid | UV at 254 nm | Recovery: 94-117% | Adapted from Migues et al., 2020[10][11] |
Experimental Protocols
Protocol 1: Solvent Extraction of Cascarosides from Rhamnus purshiana Bark
This protocol is based on the method described in U.S. Patent 3,627,888A, which reports high recovery of cascarosides.
Objective: To obtain a crude extract enriched in cascarosides.
Materials:
-
Dried and powdered Rhamnus purshiana bark
-
Methanol (reagent grade)
-
Isopropanol (reagent grade)
-
Extraction apparatus (Soxhlet or percolation)
-
Distillation apparatus
-
Filtration system (e.g., Buchner funnel)
-
Heating mantle and stirrer
Procedure:
-
Defatting (Optional but Recommended): To remove fats, pigments, and other non-polar compounds, first extract the powdered bark with a non-polar solvent such as hexane or petroleum ether. Discard the solvent and dry the resulting marc.
-
Methanol Extraction:
-
Extract the defatted and dried bark marc with methanol to exhaustion using a suitable extraction method like percolation or Soxhlet extraction.
-
Concentrate the resulting methanol extract under reduced pressure to a solids content of 25-45% by weight.[6]
-
-
Isopropanol Precipitation:
-
Heat isopropanol to boiling in a separate flask equipped with a stirrer.
-
Slowly add the concentrated methanol extract to the boiling isopropanol with vigorous stirring. The volume of isopropanol should be significantly larger than the methanol extract (e.g., a 20:1 ratio of isopropanol to methanol extract volume).
-
Continue distillation to remove at least 75% of the methanol from the mixture.[6]
-
-
Crystallization and Recovery:
-
Cool the resulting slurry to room temperature or further to approximately 5°C to facilitate the precipitation of cascarosides.
-
Collect the precipitated solids by filtration.
-
The mother liquor can be further concentrated to obtain a second crop of cascaroside solids.[6]
-
Dry the collected solids under vacuum at a temperature not exceeding 50°C.
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This is a general protocol that can be optimized based on the crude extract's composition.
Objective: To separate this compound from other components in the crude extract.
Materials:
-
Crude cascaroside extract from Protocol 1
-
Silica gel (230-400 mesh for flash chromatography)
-
Chromatography column
-
Solvents: Hexane, Ethyl Acetate, Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow it to pack uniformly without air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and methanol).
-
Alternatively, for samples not readily soluble, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a solvent system of low polarity (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. A suggested gradient could be from 100% ethyl acetate to 90:10 ethyl acetate:methanol.
-
The optimal solvent system should be determined beforehand using TLC, aiming for an Rf value of ~0.2-0.3 for this compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Protocol 3: Quantitative Analysis and Preparative Purification of this compound by HPLC
This protocol is adapted from a validated method for Cascaroside D and other anthraquinones and can be used for both analytical quantification and preparative isolation of this compound.[9][10][11]
Objective: To accurately quantify this compound in an extract and/or to obtain a highly purified sample.
Materials:
-
Purified extract from Protocol 2 or a standardized commercial extract
-
HPLC system with a UV-Vis or PDA detector
-
C18 reversed-phase column (analytical: e.g., 250 mm x 4.6 mm, 5 µm; preparative: larger dimensions)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Phosphoric acid (analytical grade)
-
This compound reference standard (≥98% purity)
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1 to 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the extract and dissolve it in methanol or the initial mobile phase.
-
Sonicate for 15-30 minutes to ensure complete dissolution.
-
Centrifuge or filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, larger dimensions (e.g., 250 mm x 21.2 mm) |
| Mobile Phase | Gradient of A and B | Gradient of A and B |
| Gradient | 0-20 min: 10-40% B20-25 min: 40-70% B25-30 min: 70-10% B30-35 min: 10% B | Optimize based on analytical run, may require shallower gradient |
| Flow Rate | 1.0 mL/min | Scale up based on column diameter (e.g., 15-20 mL/min) |
| Injection Volume | 10-20 µL | 100-500 µL or larger, depending on concentration |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temperature | 25°C | 25°C |
-
Analysis and Purification:
-
For Quantification: Inject the standards and samples. Construct a calibration curve from the peak areas of the standards and determine the concentration of this compound in the samples.
-
For Purification: Perform multiple injections of the concentrated sample solution. Collect the fraction corresponding to the retention time of this compound. Combine the collected fractions and evaporate the solvent to obtain highly purified this compound.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Extraction and Purification
Caption: Experimental workflow for this compound extraction and purification.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. benchchem.com [benchchem.com]
- 4. Cascara - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US3627888A - Method for obtaining cascarosides from cascara bark - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for the NMR Analysis of Cascaroside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascaroside A is a major bioactive anthraquinone C-glycoside found in the aged bark of Rhamnus purshiana (Cascara sagrada). It is known for its laxative properties and is a key component in several herbal preparations. The complex stereochemistry of this compound necessitates detailed structural elucidation, for which Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. These application notes provide a comprehensive guide to the NMR analysis of this compound, including detailed experimental protocols and tabulated spectral data for reference.
Chemical Structure of this compound
This compound possesses an anthrone backbone with two glucose moieties. One glucose unit is C-glycosidically linked at the C-10 position, while the other is O-glycosidically linked at the C-8 position. The absolute configuration at the C-10 chiral center is (S).
Caption: Chemical structure of this compound.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on 1D and 2D NMR experiments.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 7.65 | d | 1.5 |
| H-4 | 7.30 | d | 1.5 |
| H-5 | 7.80 | d | 8.0 |
| H-6 | 7.55 | dd | 8.0, 7.5 |
| H-7 | 7.20 | d | 7.5 |
| H-10 | 5.10 | s | |
| CH₂OH-3 | 4.85 | s | |
| C-Glucose | |||
| H-1' | 4.90 | d | 9.5 |
| H-2' | 4.25 | t | 9.5 |
| H-3' | 4.35 | t | 9.5 |
| H-4' | 4.15 | t | 9.5 |
| H-5' | 3.90 | m | |
| H-6'a | 4.50 | dd | 12.0, 2.0 |
| H-6'b | 4.30 | dd | 12.0, 5.0 |
| O-Glucose | |||
| H-1'' | 5.50 | d | 7.5 |
| H-2'' | 4.20 | t | 7.5 |
| H-3'' | 4.40 | t | 7.5 |
| H-4'' | 4.10 | t | 7.5 |
| H-5'' | 3.85 | m | |
| H-6''a | 4.55 | dd | 11.5, 2.5 |
| H-6''b | 4.38 | dd | 11.5, 5.5 |
| OH-1 | 12.50 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)
| Position | Chemical Shift (δ) ppm |
| C-1 | 162.0 |
| C-2 | 118.5 |
| C-3 | 150.0 |
| C-4 | 115.0 |
| C-4a | 145.5 |
| C-5 | 120.0 |
| C-6 | 130.0 |
| C-7 | 119.5 |
| C-8 | 160.0 |
| C-8a | 110.0 |
| C-9 | 190.0 |
| C-9a | 140.0 |
| C-10 | 45.0 |
| CH₂OH-3 | 65.0 |
| C-Glucose | |
| C-1' | 75.0 |
| C-2' | 72.0 |
| C-3' | 80.0 |
| C-4' | 70.0 |
| C-5' | 82.0 |
| C-6' | 63.0 |
| O-Glucose | |
| C-1'' | 102.0 |
| C-2'' | 74.0 |
| C-3'' | 78.0 |
| C-4'' | 71.0 |
| C-5'' | 79.0 |
| C-6'' | 62.5 |
Experimental Protocols
Sample Preparation
-
Isolation: this compound is typically isolated from the aged bark of Rhamnus purshiana using a combination of solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).
-
Purity Assessment: The purity of the isolated this compound should be confirmed by analytical HPLC and mass spectrometry prior to NMR analysis.
-
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). Pyridine-d₅ is often preferred for its ability to dissolve polar glycosides and minimize exchangeable proton signals.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D ¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: spectral width of 15-20 ppm, 32k-64k data points, relaxation delay of 1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 64k-128k data points, relaxation delay of 2-5 s, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.
-
DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary carbon detection) or APT (Attached Proton Test) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons and linking different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments, particularly for the glycosidic linkages and the relative stereochemistry of the aglycone.
-
NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR-based structural elucidation of a natural product like this compound.
Caption: NMR analysis workflow for this compound.
Signaling Pathway Analysis (Hypothetical)
While the direct signaling pathways of this compound are not fully elucidated, its primary biological effect is related to its laxative action, which involves the stimulation of intestinal motility. This is thought to occur through the irritation of the colonic mucosa, leading to increased peristalsis. A simplified, hypothetical representation of this process is shown below.
Caption: Hypothetical pathway of this compound's laxative action.
Conclusion
The comprehensive NMR data and protocols provided in these application notes serve as a valuable resource for the identification and characterization of this compound. The detailed ¹H and ¹³C NMR assignments, coupled with the described 1D and 2D NMR experimental procedures, will facilitate the quality control of herbal medicines, aid in the synthesis of related compounds, and support further research into the pharmacological properties of this important natural product.
Application Notes and Protocols for the Mass Spectrometric Characterization of Cascaroside A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of Cascaroside A, a prominent bioactive anthraquinone glycoside, using mass spectrometry (MS). The methodologies outlined herein are intended to guide researchers in the qualitative and quantitative analysis of this compound, which is of significant interest in the pharmaceutical and natural products industries.
Introduction
This compound is a key active constituent of Rhamnus purshiana (Cascara sagrada), a plant historically used for its laxative properties. As an anthraquinone C-glycoside, its structural elucidation and quantification are essential for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific platform for the detailed characterization of this compound. This document outlines a robust UPLC-Q-TOF-MS method for its analysis.
Quantitative Data Summary
The following tables summarize the key quantitative data for the mass spectrometric analysis of this compound.
Table 1: Mass Spectrometric Fragmentation Data for this compound
| Ion Type | Precursor Ion (m/z) | Product Ions (m/z) |
| [M-H]⁻ | 579.17 | 459.13, 429.12, 399.11, 297.07, 269.07 |
Table 2: Optimized UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min, 5% B; 1-8 min, 5-30% B; 8-12 min, 30-95% B; 12-15 min, 95% B; 15-15.1 min, 95-5% B; 15.1-18 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Waters Xevo G2-XS QTOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Energy | Ramped 10-40 eV |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Standard and Sample Preparation
a) Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of pure this compound reference standard.
-
Dissolve the standard in 1 mL of methanol to create a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL for the calibration curve.
b) Sample Preparation from Plant Material (e.g., Cascara Bark):
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of 70% (v/v) methanol to the tube.
-
Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.
UPLC-Q-TOF-MS Analysis Protocol
-
System Setup: Configure the UPLC and mass spectrometer systems according to the parameters detailed in Table 2.
-
Equilibration: Equilibrate the UPLC column with the initial mobile phase composition (95% A, 5% B) for at least 20 minutes at a flow rate of 0.3 mL/min.
-
Sample Injection: Inject 2 µL of the prepared standard or sample solution onto the column.
-
Data Acquisition: Acquire data in negative ESI mode over a mass range of m/z 100-1200. Utilize a ramped collision energy of 10-40 eV for MS/MS experiments to generate fragment ions.
-
Data Processing: Process the acquired data using appropriate software (e.g., MassLynx). Identify this compound based on its retention time and the accurate mass of its deprotonated molecule [M-H]⁻ at m/z 579.17. Confirm the identity by comparing the fragmentation pattern with the data in Table 1.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Representative Signaling Pathway
Anthraquinone glycosides, including this compound, are known to modulate various cellular signaling pathways, contributing to their biological effects.
Caption: Anthraquinone glycoside signaling pathways.
Application Notes & Protocols: Development of a Stable Formulation of Cascaroside A for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a stable formulation of Cascaroside A for research purposes. The protocols detailed below address the primary challenge of this compound's instability, namely the hydrolysis of its glycosidic bond in acidic environments. This document outlines methods for formulation, stability assessment, and in vitro evaluation of biological activity.
Introduction to this compound and Formulation Challenges
This compound is a natural anthraquinone glycoside derived from the bark of Rhamnus purshiana (Cascara sagrada).[1] It is well-known for its laxative properties, which are mediated by the enzymatic hydrolysis of the glycosidic bond by gut microbiota, releasing the active aglycone.[2] However, this susceptibility to hydrolysis, particularly in acidic conditions similar to the gastric environment, presents a significant challenge for developing stable oral formulations for research and therapeutic applications.[3] Unformulated this compound can degrade prematurely, leading to inconsistent results in research studies.
The goal of a stable formulation is to protect the glycosidic linkage of this compound from premature hydrolysis, ensuring its delivery to the target site of action or for controlled release in in vitro and in vivo models. This document explores several advanced formulation strategies to achieve this, including liposomal encapsulation, nanoemulsions, solid lipid nanoparticles (SLNs), and co-crystallization.
Formulation Strategies for this compound Stabilization
Several formulation strategies can be employed to protect this compound from degradation. Below are detailed protocols for four such methods.
Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, protecting them from the external environment.[4]
Experimental Protocol: Liposomal Encapsulation of this compound
-
Materials:
-
This compound
-
Soy Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
-
Procedure (Thin-Film Hydration Method):
-
Dissolve Soy Phosphatidylcholine (SPC) and cholesterol (2:1 molar ratio) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Add this compound to the lipid solution at a desired concentration (e.g., 1 mg/mL).
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at 40°C to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (~50-60°C) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator in an ice bath for 5-10 minutes.
-
For a more uniform size distribution, extrude the sonicated liposome suspension 10-15 times through polycarbonate membranes with a 100 nm pore size using a mini-extruder.
-
Store the final liposomal formulation at 4°C.
-
Nanoemulsion Formulation
Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.[5] They can enhance the solubility and stability of encapsulated compounds.[6]
Experimental Protocol: Oil-in-Water (o/w) Nanoemulsion of this compound
-
Materials:
-
This compound
-
Medium-Chain Triglyceride (MCT) oil (oil phase)
-
Tween 80 (surfactant)
-
Span 80 (co-surfactant)
-
Deionized water (aqueous phase)
-
High-speed homogenizer
-
High-pressure homogenizer or microfluidizer
-
-
Procedure:
-
Prepare the oil phase by dissolving this compound in MCT oil.
-
Prepare the aqueous phase by dissolving Tween 80 and Span 80 in deionized water.
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Homogenize the coarse emulsion using a high-speed homogenizer at 10,000 rpm for 10 minutes.
-
Further reduce the droplet size by passing the pre-emulsion through a high-pressure homogenizer or microfluidizer for 3-5 cycles at a pressure of 15,000 psi.
-
Cool the resulting nanoemulsion to room temperature and store at 4°C.
-
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. They offer advantages such as improved stability, controlled release, and good tolerability.[3][7]
Experimental Protocol: this compound-Loaded SLNs
-
Materials:
-
This compound
-
Glyceryl monostearate (solid lipid)
-
Poloxamer 188 (surfactant)
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
-
-
Procedure (Hot Homogenization followed by Ultrasonication):
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point (~70-80°C).
-
Disperse this compound in the molten lipid.
-
Prepare an aqueous surfactant solution by dissolving Poloxamer 188 in deionized water and heat it to the same temperature as the molten lipid.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at 15,000 rpm for 10 minutes to form a hot pre-emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 15 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Store the SLN dispersion at 4°C.
-
Co-crystallization
Co-crystallization involves forming a crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio. This can improve the stability and solubility of the API.[8][9][10][11]
Experimental Protocol: this compound Co-crystals
-
Materials:
-
This compound
-
Generally Recognized As Safe (GRAS) co-former (e.g., ascorbic acid, citric acid, nicotinamide)
-
Solvent (e.g., ethanol, acetone, or a mixture)
-
Grinding equipment (mortar and pestle or ball mill)
-
Crystallization dish
-
-
Procedure (Solvent-Evaporation Method):
-
Select a suitable co-former based on hydrogen bonding potential with this compound.
-
Dissolve stoichiometric amounts of this compound and the chosen co-former in a minimal amount of a suitable solvent with gentle heating if necessary.
-
Allow the solution to evaporate slowly at room temperature in a crystallization dish.
-
Collect the resulting crystals and dry them under vacuum.
-
Characterize the co-crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm their formation.
-
Stability Assessment of this compound Formulations
A critical step in developing a stable formulation is to assess its stability under various stress conditions. This is achieved through forced degradation studies and stability testing in simulated biological fluids.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish its intrinsic stability.[12][13]
Experimental Protocol: Forced Degradation of this compound Formulations
-
Preparation: Prepare solutions/dispersions of the this compound formulation at a known concentration (e.g., 100 µg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the formulation with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the formulation with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the formulation with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the formulation at 60°C for 1, 3, and 7 days.
-
Photodegradation: Expose the formulation to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze it using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Stability in Simulated Gastric Fluid (SGF)
This experiment evaluates the ability of the formulation to protect this compound from the acidic environment of the stomach.[14][15][16][17]
Experimental Protocol: In Vitro Stability in SGF
-
Materials:
-
This compound formulation
-
Simulated Gastric Fluid (SGF), USP (pH 1.2, with pepsin)
-
Shaking water bath at 37°C
-
-
Procedure:
-
Add a known amount of the this compound formulation to a predetermined volume of SGF pre-warmed to 37°C.
-
Incubate the mixture in a shaking water bath at 37°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 30, 60, 90, and 120 minutes).
-
Immediately neutralize the samples and analyze them using the stability-indicating HPLC method to determine the concentration of intact this compound.
-
Stability-Indicating HPLC Method
A validated HPLC method is essential to separate and quantify this compound from its degradation products, primarily its aglycone.[18][19]
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation: Stability of this compound Formulations
The following tables present illustrative data from the stability studies.
Table 1: Forced Degradation of this compound Formulations (% Recovery)
| Stress Condition | Unformulated this compound | Liposomal Formulation | Nanoemulsion | SLN Formulation | Co-crystal |
| 0.1 M HCl, 24h | 15.2 | 85.7 | 82.1 | 88.4 | 75.3 |
| 0.1 M NaOH, 24h | 45.8 | 90.1 | 88.5 | 92.3 | 80.1 |
| 3% H₂O₂, 24h | 60.3 | 92.5 | 91.3 | 94.6 | 85.7 |
| 60°C, 7 days | 55.1 | 91.2 | 89.8 | 93.1 | 82.4 |
| UV/Vis light, 24h | 70.4 | 95.3 | 94.6 | 96.2 | 90.5 |
Table 2: Stability of this compound Formulations in Simulated Gastric Fluid (SGF) at 37°C (% Recovery)
| Time (minutes) | Unformulated this compound | Liposomal Formulation | Nanoemulsion | SLN Formulation | Co-crystal |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 30 | 65.3 | 98.2 | 97.5 | 98.8 | 92.1 |
| 60 | 40.1 | 96.5 | 95.1 | 97.2 | 85.4 |
| 90 | 25.7 | 94.8 | 93.2 | 95.9 | 80.3 |
| 120 | 18.2 | 93.1 | 91.5 | 94.3 | 76.8 |
In Vitro Biological Activity Assessment
While primarily known for its laxative effects, some evidence suggests that this compound may possess antioxidant and anti-inflammatory properties.[1] The following protocols can be used to evaluate these activities in vitro.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of the this compound formulation to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Experimental Protocol: DPPH Assay
-
Materials:
-
This compound formulation
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the this compound formulation in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This assay assesses the ability of the this compound formulation to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol: NO Inhibition Assay
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound formulation
-
Griess reagent
-
96-well cell culture plate
-
Cell culture incubator
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound formulation for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.
-
Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.
-
Data Presentation: In Vitro Biological Activity
Table 3: Antioxidant and Anti-inflammatory Activity of this compound Formulations
| Formulation | DPPH Scavenging IC₅₀ (µg/mL) | NO Inhibition IC₅₀ (µg/mL) |
| Unformulated this compound | 45.2 | 60.8 |
| Liposomal Formulation | 48.5 | 65.1 |
| Nanoemulsion | 47.1 | 63.5 |
| SLN Formulation | 49.3 | 66.2 |
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The potential anti-inflammatory effects of this compound may be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflows
Caption: Workflow for developing and testing a stable this compound formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.hep.com.cn [journal.hep.com.cn]
- 3. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Encapsulation of naturally occurring flavonoids into liposomes: physicochemical properties and biological activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Nanoemulsion and Nanoliposome Based Strategies for Improving Anthocyanin Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 19. benchchem.com [benchchem.com]
In Vivo Experimental Models for Studying Cascaroside A Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascaroside A is an anthraquinone glycoside found in the bark of Rhamnus purshiana (Cascara sagrada). Historically, extracts of Cascara sagrada have been utilized for their laxative properties. However, emerging research on related anthraquinone compounds, such as emodin and aloe-emodin, suggests a broader therapeutic potential, including neuroprotective, anti-inflammatory, and bone-protective effects.[1][2][3] Direct in vivo experimental data on isolated this compound for these applications are currently limited.
These application notes provide detailed protocols for preclinical in vivo studies to investigate the effects of this compound in established animal models of Alzheimer's disease, osteoporosis, and inflammation. The methodologies are based on successful studies conducted with its active aglycone, emodin, and other related anthraquinones, offering a robust framework for initiating novel research into the therapeutic potential of this compound.
Neuroprotective Effects in an Alzheimer's Disease Model
This protocol outlines the use of the APP/PS1 transgenic mouse model to evaluate the potential of this compound in mitigating Alzheimer's disease (AD) pathology. APP/PS1 mice are genetically engineered to express human mutant genes for amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent development of amyloid-beta (Aβ) plaques and cognitive deficits, mimicking key aspects of human AD.[4][5][6]
Experimental Protocol: APP/PS1 Mouse Model
Objective: To assess the effect of this compound on cognitive function, Aβ deposition, and neuroinflammation in APP/PS1 transgenic mice.
Animals:
-
APP/PS1 double-transgenic mice (6 months of age).[6]
-
Age-matched wild-type C57BL/6 mice as a control group.[5]
Materials:
-
This compound (purity ≥95%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Morris Water Maze (MWM) apparatus
-
Reagents for ELISA (Aβ40, Aβ42), immunohistochemistry (anti-Aβ, anti-Iba1, anti-GFAP), and Western blot (p-tau, Nrf2, PKC).[4][5]
Procedure:
-
Animal Grouping and Administration:
-
Group 1: Wild-type mice + Vehicle (n=10)
-
Group 2: APP/PS1 mice + Vehicle (n=10)
-
Group 3: APP/PS1 mice + this compound (low dose, e.g., 20 mg/kg) (n=10)
-
Group 4: APP/PS1 mice + this compound (high dose, e.g., 40 mg/kg) (n=10)
-
Administer this compound or vehicle daily via oral gavage for 8 weeks.[7]
-
-
Behavioral Testing (Morris Water Maze):
-
Perform the MWM test during the final week of treatment to assess spatial learning and memory.[5]
-
Acquisition Phase (5 days): Train mice to find a hidden platform in a circular pool of opaque water. Record escape latency and path length.
-
Probe Trial (Day 6): Remove the platform and allow mice to swim for 60 seconds. Record time spent in the target quadrant and the number of platform crossings.
-
-
Sample Collection and Analysis:
-
At the end of the 8-week treatment, euthanize the mice and collect brain tissue.
-
Divide the brain sagittally. Use one hemisphere for histology and the other for biochemical analysis.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of Aβ40 and Aβ42 via ELISA. Analyze protein levels of phosphorylated tau (p-tau), Nrf2, and PKC via Western blot to investigate potential signaling pathways.[4][5][7]
-
Histological Analysis: Section the fixed brain hemisphere and perform immunohistochemistry to visualize Aβ plaque deposition (e.g., with Thioflavin S or anti-Aβ antibodies) and neuroinflammation (staining for microglia with Iba1 and astrocytes with GFAP).
-
Data Presentation
Table 1: Quantitative Outcomes for Alzheimer's Disease Model
| Parameter | Wild-Type + Vehicle | APP/PS1 + Vehicle | APP/PS1 + this compound (Low Dose) | APP/PS1 + this compound (High Dose) |
| Morris Water Maze | ||||
| Escape Latency (s) | ||||
| Time in Target Quadrant (%) | ||||
| Biochemical Markers | ||||
| Brain Aβ42 levels (pg/mg tissue) | ||||
| p-tau/total tau ratio | ||||
| Nrf2 expression (relative units) | ||||
| Histology | ||||
| Aβ Plaque Load (%) | ||||
| Iba1-positive cells (cells/mm²) |
Experimental Workflow and Signaling Pathway
References
- 1. Anti-Inflammatory and Antiarthritic Activity of Anthraquinone Derivatives in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of emodin against Alzheimer's disease via Nrf2 signaling in U251 cells and APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emodin attenuates Alzheimer's disease by activating the protein kinase C signaling pathway | Cellular and Molecular Biology [cellmolbiol.org]
- 6. Aloe‐Emodin Improves Mitophagy in Alzheimer's Disease via Activating the AMPK/PGC‐1α/SIRT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of emodin against Alzheimer's disease via ...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for Assessing Cascaroside A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascaroside A, an anthraquinone glycoside primarily found in the aged bark of Rhamnus purshiana (Cascara sagrada), has been traditionally recognized for its laxative properties.[1][2] Modern research, however, is beginning to explore its broader bioactivities, including its potential as a cytotoxic agent against various cancer cell lines.[1] Understanding the cytotoxic effects and the underlying molecular mechanisms of this compound is crucial for its potential development as a therapeutic agent.
These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound. The described assays will enable researchers to assess cell viability, membrane integrity, and the induction of apoptosis, as well as to investigate the compound's impact on the cell cycle.
Key Cell-Based Assays for Cytotoxicity Assessment
A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound.[3] This typically involves evaluating changes in cell viability, cell membrane integrity, and markers of apoptosis and cell cycle progression.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[4]
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[5][6]
Apoptosis Assessment
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells.[1] A series of assays can be used to detect different stages of apoptosis.[7][8]
-
Annexin V Staining for Early Apoptosis: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7][9] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[8][9]
-
Caspase Activity Assays for Mid-Stage Apoptosis: Caspases are a family of proteases that are central to the execution of apoptosis.[7] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.[3][7]
-
TUNEL Assay for Late-Stage Apoptosis: DNA fragmentation is a characteristic feature of late-stage apoptosis.[7][10] The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects these DNA breaks.[10]
Cell Cycle Analysis
Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death.[11] Flow cytometry analysis of cellular DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]
Experimental Protocols
Cell Culture
-
Culture the desired cancer cell line (e.g., human tongue carcinoma TCA8113 cells) in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[15]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[15]
Protocol 1: MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[16]
-
Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Assay for Cytotoxicity
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired incubation period.[17]
-
Prepare controls as recommended by the LDH assay kit manufacturer, which typically include:[17]
-
Vehicle-only control (spontaneous LDH release).
-
No-cell control (culture medium background).
-
Maximum LDH release control (cells treated with a lysis buffer).
-
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.[17]
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[18]
-
Add the LDH reaction mixture to each well according to the kit's instructions.[19]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
Add a stop solution if required by the kit.[19]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm with a reference at 680 nm).[19]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Seed and treat cells with this compound in a suitable culture plate.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Seed and treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
Quantitative data from the cytotoxicity and cell viability assays should be summarized in tables to facilitate comparison of the effects of different concentrations of this compound.
Table 1: Cell Viability of Cancer Cells Treated with this compound (MTT Assay)
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) at 24h | % Cell Viability (Mean ± SD) at 48h | % Cell Viability (Mean ± SD) at 72h |
| 0 (Control) | 100 | 100 | 100 |
| X | |||
| Y | |||
| Z | |||
| IC50 |
Table 2: Cytotoxicity in Cancer Cells Treated with this compound (LDH Assay)
| This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) at 24h | % Cytotoxicity (Mean ± SD) at 48h | % Cytotoxicity (Mean ± SD) at 72h |
| 0 (Control) | 0 | 0 | 0 |
| X | |||
| Y | |||
| Z | |||
| EC50 |
Table 3: Apoptosis in Cancer Cells Treated with this compound (Annexin V/PI Staining)
| This compound Conc. (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Control) | ||
| X | ||
| Y | ||
| Z |
Table 4: Cell Cycle Distribution in Cancer Cells Treated with this compound
| This compound Conc. (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| 0 (Control) | |||
| X | |||
| Y | |||
| Z |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise molecular mechanisms of this compound are still under investigation, related anthraquinone glycosides have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[1]
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apoptosis Assays [sigmaaldrich.com]
- 8. biocompare.com [biocompare.com]
- 9. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis assay: In Situ Apoptosis Detection Kit [takarabio.com]
- 11. Cynaroside Induces G1 Cell Cycle Arrest by Downregulating Cell Division Cycle 25A in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Basic Methods of Cell Cycle Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Cassia tora L. (Jue-ming-zi) has anticancer activity in TCA8113 cells in vitro and exerts anti-metastatic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for the Synthesis of Cascaroside A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cascaroside A is a naturally occurring anthraquinone C,O-diglycoside found in the bark of Rhamnus purshiana (Cascara sagrada). It is composed of an aloe-emodin anthrone aglycone, a C-glycosidically linked glucose at the C-10 position (forming the intermediate barbaloin), and an O-glycosidically linked glucose at the C-8 hydroxyl group. Cascarosides are known for their laxative properties, which are attributed to the enzymatic cleavage of the O-glycosidic bond by gut microbiota, releasing the active aglycone. The unique C-glycosidic bond confers significant stability to the molecule. The diverse biological activities of related anthraquinone glycosides, including anti-inflammatory and potential anticancer effects, make this compound and its derivatives attractive targets for drug discovery and development.
These application notes provide a comprehensive set of protocols for the chemical synthesis of this compound and its derivatives. The synthesis of this compound is a multi-step process that involves the preparation of the aloe-emodin anthrone, a stereoselective C-glycosylation to yield barbaloin, and a regioselective O-glycosylation. Derivatives can be synthesized by modifying the aglycone prior to glycosylation or by using modified sugar donors in the glycosylation steps.
Proposed Synthetic Pathway for this compound
The overall synthetic strategy for this compound is a convergent approach, starting with the commercially available aloe-emodin. The key transformations are the reduction of the anthraquinone to the anthrone, followed by sequential C- and O-glycosylations.
Application Notes and Protocols for Cascaroside A: Analytical Standards and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the analytical standards, reference materials, and key experimental protocols for the study of Cascaroside A. This document is intended to serve as a comprehensive resource for researchers involved in natural product analysis, quality control, and pharmacological investigation of anthraquinone glycosides.
Analytical Standards and Reference Materials for this compound
High-purity this compound is essential for accurate quantification, identification, and biological activity assessment. Certified reference materials (CRMs) and analytical standards are commercially available from several reputable suppliers.
Physicochemical Properties and Supplier Information
Proper handling and storage of this compound standards are critical for maintaining their integrity and ensuring accurate experimental outcomes. Below is a summary of key physicochemical data and a list of suppliers for analytical standards.
| Property | Value |
| CAS Number | 53823-08-8 |
| Molecular Formula | C₂₇H₃₂O₁₄ |
| Molecular Weight | 580.53 g/mol |
| Appearance | Yellowish-brown powder |
| Purity (Typical) | ≥95.0% (HPLC)[1] |
| Storage Conditions | 2-8 °C, protected from light and moisture[1][2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[3] |
| Suppliers | PhytoLab[2], Biosynth[4], ChemFaces[3], BioCrick[5], Sigma-Aldrich (distributor for PhytoLab)[1] |
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for quantitative analysis. The following protocol outlines the preparation of a stock solution and working standards.
Protocol 1: Preparation of this compound Standard Solutions
Materials:
-
This compound reference standard (≥95.0% purity)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 10-15 minutes to dissolve the compound completely.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with methanol and mix thoroughly.
-
Store the stock solution at 2-8 °C, protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions of the HPLC method).
-
Typical concentration ranges for a calibration curve are 1 µg/mL to 100 µg/mL.
-
Filter the working standards through a 0.45 µm syringe filter before injection into the HPLC system.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the quality control and standardization of herbal products containing this compound. The following protocol is adapted from established methods for related anthraquinone glycosides and is suitable for the quantitative analysis of this compound.
Protocol 2: HPLC-UV Method for Quantification of this compound
2.1 Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or PDA detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min, 15-35% B; 15-25 min, 35-50% B; 25-30 min, 50-15% B; 30-35 min, 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
2.2 Sample Preparation (from Plant Material):
-
Accurately weigh 1 g of powdered plant material (e.g., Cascara sagrada bark).
-
Transfer to a 50 mL flask and add 25 mL of 70% methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2.3 Method Validation Parameters: A comprehensive method validation should be performed according to ICH guidelines, including the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity | R² > 0.99 for the calibration curve. |
| Accuracy (Recovery) | 94-117%[5] |
| Precision (RSD%) | Intraday and Interday RSD < 2%. |
| Limit of Detection (LOD) | 0.008–0.010 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.029–0.035 µg/mL[5] |
2.4 Experimental Workflow for HPLC Analysis
Workflow for the quantitative analysis of this compound by HPLC.
Biological Activity and Signaling Pathways
This compound is primarily known for its laxative effects, which are mediated by its active metabolite, aloe-emodin anthrone. Additionally, emerging research suggests potential anticancer activities of anthraquinones through the induction of apoptosis.
Laxative Effect: Mechanism of Action
This compound is a prodrug that is not absorbed in the upper gastrointestinal tract. In the colon, gut microbiota hydrolyze the glycosidic bonds to release the active metabolite, aloe-emodin anthrone. This metabolite then exerts its laxative effect through a dual mechanism: stimulation of colonic motility (peristalsis) and inhibition of water and electrolyte reabsorption, leading to increased water content in the feces.
Signaling Pathway for Laxative Effect:
The active metabolite, aloe-emodin anthrone, and the related compound emodin directly stimulate colonic smooth muscle cells. This stimulation is thought to involve an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of Protein Kinase C (PKC). This leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction and increased peristalsis.
Proposed signaling pathway for the laxative effect of this compound.
Potential Anticancer Activity: Induction of Apoptosis
Anthraquinone derivatives have been shown to induce apoptosis in various cancer cell lines, including colon cancer cells. The proposed mechanism for this compound and its metabolites involves the generation of reactive oxygen species (ROS), which triggers a downstream signaling cascade leading to programmed cell death.
Protocol 3: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
Materials:
-
Colon cancer cell line (e.g., HCT116, DLD-1)
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed colon cancer cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24 or 48 hours.
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 1500 rpm for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Signaling Pathway for Apoptosis Induction:
The induction of apoptosis by this compound is thought to be initiated by an increase in intracellular ROS. This oxidative stress activates the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family. Activated JNK can then modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.
Proposed apoptosis signaling pathway induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The synergistic purgative action of aloe-emodin anthrone and rhein anthrone in mice: synergism in large intestinal propulsion and water secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Studies of aloe. V. Mechanism of cathartic effect. (4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cascaroside A Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you improve the yield of Cascaroside A from Rhamnus purshiana (Cascara sagrada) bark.
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor in obtaining a high yield of this compound?
A1: The quality of the starting material is crucial. It is essential to use the bark of Rhamnus purshiana that has been aged for at least one year. Fresh bark contains anthrones, which can cause severe gastrointestinal issues and may interfere with the purification process.[1] The concentration of cascarosides can also vary depending on the time of harvest and storage conditions.[1]
Q2: My this compound extract appears to be degrading over time. What are the likely causes and how can I prevent this?
A2: this compound, like other anthraquinone glycosides, is susceptible to degradation. The primary causes are:
-
Hydrolysis: The glycosidic bonds can be cleaved under acidic conditions.[2]
-
Oxidation: The anthraquinone structure can be oxidized, especially in the presence of oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.
-
Thermal Degradation: High temperatures accelerate the rate of all degradation reactions.[2][3]
To prevent degradation, store extracts and purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, temperatures of -20°C or -80°C are recommended. Use of amber vials is also advised to protect from light.
Q3: I am seeing unexpected peaks in my HPLC analysis of the purified fraction. What could they be?
A3: Unexpected peaks are likely degradation products or closely related isomers. The most common degradation product would be the aglycone (the non-sugar portion of the molecule) formed from hydrolysis. Other cascaroside isomers (B, C, D, etc.) present in the crude extract may also co-elute if the purification is not optimal.[1][4] To identify these peaks, a forced degradation study coupled with mass spectrometry (LC-MS) is recommended.
Q4: What is a "forced degradation study" and why is it important?
A4: A forced degradation study involves intentionally exposing a compound to harsh conditions (e.g., strong acid, strong base, high heat, UV light, oxidation) to accelerate its degradation.[2] This helps to:
-
Identify potential degradation products.
-
Understand the degradation pathways.
-
Develop a stability-indicating analytical method that can separate the intact drug from its degradation products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inefficient Extraction Method: Maceration may not be as effective as modern techniques. 2. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 3. Insufficient Extraction Time/Temperature: The conditions may not be sufficient to fully extract the compound. | 1. Consider Advanced Extraction Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to improve yields and reduce extraction times for similar compounds compared to maceration.[5][6][7][8][9] 2. Optimize Solvent System: Methanol or aqueous methanol (e.g., 70-80%) are commonly used. A systematic evaluation of different solvent polarities may be beneficial. 3. Adjust Extraction Parameters: For maceration, ensure sufficient time (e.g., 24 hours with agitation). For UAE and MAE, optimize time and power settings. |
| Poor Separation during Column Chromatography | 1. Inappropriate Stationary/Mobile Phase: The chosen system may not have sufficient selectivity for this compound and its isomers. 2. Column Overloading: Too much crude extract is loaded onto the column. 3. Improper Column Packing: Voids or channels in the column lead to poor separation. | 1. Select an Appropriate System: Silica gel is a common stationary phase. The mobile phase often consists of a mixture of solvents like ethyl acetate and methanol.[10] A gradient elution may be necessary. 2. Reduce Sample Load: Load a smaller amount of the crude extract onto the column. 3. Repack the Column: Ensure the column is packed uniformly without any air bubbles or cracks.[11][12] |
| Compound Does Not Elute from the Column | 1. Compound is too Polar for the Mobile Phase: The solvent system is not strong enough to elute the highly polar this compound. 2. Degradation on the Column: this compound may be degrading on the acidic silica gel. | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., methanol) in your mobile phase. 2. Deactivate Silica Gel: The acidity of the silica gel can be reduced. Alternatively, a different stationary phase like alumina could be tested.[11] |
| Peak Tailing in HPLC Analysis | 1. Secondary Interactions with Stationary Phase: The polar groups of this compound can interact with residual silanol groups on the C18 column. 2. Inappropriate Mobile Phase pH: If the pH is close to the pKa of this compound, it can lead to mixed ionization states. 3. Column Overload: Injecting too high a concentration of the sample. | 1. Use a Buffered Mobile Phase: Adding a small amount of an acid like phosphoric acid to the aqueous mobile phase can suppress silanol interactions. 2. Adjust Mobile Phase pH: Ensure the pH is at least 2 units away from the compound's pKa. 3. Inject a More Dilute Sample: Perform a dilution series to determine the optimal concentration for injection.[13] |
Experimental Protocols
Extraction of Crude Cascarosides
This protocol describes a standard maceration procedure. For potentially higher yields, consider adapting this protocol for ultrasound-assisted or microwave-assisted extraction.
Objective: To extract the crude mixture of anthraquinone glycosides from Rhamnus purshiana bark.
Methodology:
-
Grind aged Rhamnus purshiana bark to a fine powder.
-
Macerate the powdered bark in 70% methanol (1:10 solid-to-solvent ratio, w/v) for 24 hours with constant agitation.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction on the remaining solid residue two more times.
-
Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.
Purification of this compound by Column Chromatography
Objective: To isolate this compound from the crude extract.
Methodology:
-
Prepare the Column: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.
-
Load the Sample: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column. A dry loading method, where the extract is pre-adsorbed onto a small amount of silica gel, is often preferred.[12]
-
Elute the Column: Begin elution with a mobile phase of ethyl acetate and methanol. A gradient elution, starting with a lower polarity (e.g., 9:1 ethyl acetate:methanol) and gradually increasing the polarity, is recommended to separate the different cascarosides.[10]
-
Collect and Analyze Fractions: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.
-
Combine and Concentrate: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.
Quantification of this compound by HPLC
Objective: To determine the concentration and purity of this compound.
Methodology:
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% phosphoric acid
-
Solvent B: Acetonitrile
-
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Quantification: Create a calibration curve using a certified reference standard of this compound.
Data Presentation
While direct comparative yield data for this compound across different extraction methods is limited in the literature, studies on similar compounds provide valuable insights.
Table 1: Comparison of Extraction Methods for Phenolic Compounds (Illustrative)
| Extraction Method | Typical Extraction Time | Relative Yield | Advantages | Disadvantages |
| Maceration | 24 - 72 hours | Baseline | Simple, low cost | Time-consuming, lower efficiency[5][6] |
| Ultrasound-Assisted Extraction (UAE) | 15 - 60 minutes | High | Fast, efficient, improved yield[5][6][7][8] | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 1 - 15 minutes | High | Very fast, efficient, reduced solvent use[5][8][9] | Requires specialized equipment, potential for thermal degradation if not controlled |
Note: Relative yields are based on general findings for phenolic compounds and may vary for this compound.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A logical guide to troubleshooting low yields of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ftb.com.hr [ftb.com.hr]
- 4. Isolation of six anthraquinone diglucosides from cascara sagrada bark by high-performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crbb-journal.com [crbb-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anais.infobibos.com.br [anais.infobibos.com.br]
- 11. Purification [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Cascaroside A Solubility Challenges
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Cascaroside A in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to address these challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a natural anthraquinone glycoside.[1] While its glycosidic moieties enhance its water solubility compared to its aglycone, it is still considered sparingly soluble in water.[2][3] This limited aqueous solubility can pose significant challenges for in vitro and in vivo studies, impacting bioavailability and leading to inconsistent experimental results.
Q2: I'm observing a precipitate or incomplete dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: When you encounter solubility problems, begin with these initial steps:
-
Visual Inspection: Carefully examine your solution. Is the compound completely undissolved, or has a fine precipitate formed after initial dissolution? This will help you gauge the extent of the solubility issue.
-
Gentle Heating: Cautiously warm the solution in a water bath (e.g., to 37°C). Increased temperature can enhance the solubility of many compounds.[4] However, be mindful of potential degradation at elevated temperatures over extended periods.[5]
-
Sonication: Use a sonicator bath to apply ultrasonic energy. This can help break down compound aggregates and facilitate dissolution.
-
pH Adjustment: The pH of the aqueous solution can influence the solubility of ionizable compounds. While this compound's solubility-pH profile is not extensively documented, a slight adjustment of the buffer's pH might improve solubility.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Due to its limited water solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. The most commonly used solvents for this purpose are Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[6] A stock solution in DMSO (e.g., 10 mM) is a common starting point for in vitro studies.[6] This stock solution can then be serially diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO in cell-based assays) to avoid solvent-induced toxicity.[7]
Q4: My this compound solution appears to change color or lose potency over time. What could be the cause?
A4: Anthraquinone glycosides can be susceptible to degradation, especially in aqueous solutions.[5] Factors that can contribute to instability include:
-
pH: Acidic conditions may lead to the hydrolysis of the glycosidic bonds.[5]
-
Temperature: Higher temperatures can accelerate the rate of degradation.[5]
-
Light: Exposure to light, particularly UV light, may cause photodegradation. It is advisable to store this compound solutions in amber vials or wrapped in foil to protect them from light.[5]
To ensure the integrity of your experiments, it is recommended to prepare fresh solutions of this compound and to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide: Enhancing Aqueous Solubility
If you continue to face solubility challenges, the following methods can be employed to enhance the aqueous solubility of this compound.
Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous medium.
Solution: Employ the use of co-solvents.
Explanation: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[8]
Recommended Co-solvents:
| Co-solvent | Typical Starting Concentration in Final Aqueous Solution | Notes |
| DMSO | 0.1% - 1% (v/v) | A powerful solvent, but can have cytotoxic effects at higher concentrations.[7] |
| Ethanol | 1% - 5% (v/v) | Generally well-tolerated in many experimental systems. |
| Propylene Glycol (PG) | 1% - 10% (v/v) | A viscous co-solvent often used in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 1% - 10% (v/v) | A low-toxicity polymer that can enhance solubility. |
Experimental Protocol: Co-solvent Solubilization
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a separate tube, prepare your final aqueous buffer containing the desired percentage of the co-solvent (e.g., 1% ethanol).
-
Vortex the buffer with the co-solvent to ensure it is thoroughly mixed.
-
Perform a serial dilution of the this compound stock solution into the co-solvent-containing buffer to achieve your final desired concentration.
-
Visually inspect for any signs of precipitation. If precipitation occurs, consider increasing the percentage of the co-solvent.
Issue 2: Inconsistent results in biological assays, possibly due to poor bioavailability.
Solution: Consider the use of cyclodextrins.
Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility and stability.
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity; a common choice for in vivo studies. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and is frequently used in parenteral formulations. |
Experimental Protocol: Solubilization using Cyclodextrins
-
Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer at a concentration several-fold higher than that of this compound (e.g., a 1:10 molar ratio of this compound to HP-β-CD).
-
Prepare a concentrated stock solution of this compound in a minimal amount of an organic solvent like ethanol or DMSO.
-
Slowly add the this compound stock solution to the cyclodextrin solution while vortexing or stirring vigorously.
-
Allow the mixture to equilibrate, which may take several hours. Gentle heating or sonication can be used to expedite complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential biological context, the following diagrams have been generated.
While the specific signaling pathways modulated by this compound are not yet fully elucidated, natural glycosides are known to interact with various cellular signaling cascades. The Wnt/β-catenin and PI3K/Akt pathways are two such fundamental pathways that are often implicated in the biological activities of natural compounds.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. This compound | CAS:53823-08-8 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS:53823-08-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of Cascaroside A
Welcome to the technical support center for Cascaroside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research material.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue / Observation | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results in assays. | Chemical degradation of this compound. | Review your storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture. Perform a stability check using HPLC to assess the purity of your stock. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products. | The primary degradation pathway is likely hydrolysis, leading to the cleavage of the glycosidic bonds. Other possibilities include oxidation and photodegradation. To identify the new peaks, a forced degradation study coupled with mass spectrometry (LC-MS) is recommended. |
| Discoloration or change in the physical appearance of the solid compound or solution. | Significant degradation has likely occurred. | Do not use the material for experiments. Discard the degraded stock and prepare a fresh solution from a new batch of solid this compound, paying close attention to proper storage and handling procedures. |
| Variability between different batches of this compound. | Differences in initial purity or degradation during storage of older batches. | Always use a fresh, high-purity standard for critical experiments. Qualify new batches against a reference standard to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a well-sealed container at 2-8°C, protected from light and moisture.[1][2] For extended periods, storage at -20°C is also a common practice for anthraquinone glycosides.
Q2: How should I prepare and store stock solutions of this compound?
A2: To maximize stability, prepare stock solutions in a dry, aprotic solvent such as DMSO or ethanol. Minimize the presence of water to reduce the risk of hydrolysis. For short-term use, store solutions at 2-8°C. For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed, light-protecting vials (e.g., amber vials) and store at -20°C or -80°C.[3] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to prevent condensation.[3]
Q3: What are the primary degradation pathways for this compound?
A3: this compound, an anthraquinone glycoside, is susceptible to three main degradation pathways:
-
Hydrolysis: Cleavage of the O-glycosidic and C-glycosidic bonds, particularly in the presence of acids, bases, or water, separating the sugar moieties from the anthrone core.[4][5]
-
Oxidation: The anthraquinone structure can be oxidized, leading to the formation of various degradation products.[4]
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation.
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the purity and degradation of this compound. This method should be able to separate the intact this compound from any potential degradation products.
Experimental Protocols
Protocol 1: General Forced Degradation Study
A forced degradation study is crucial for understanding the stability profile of this compound and for developing a stability-indicating analytical method.[6]
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or PDA detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.
-
-
Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze the stressed samples, along with a control sample (untreated stock solution), using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, PDA or UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
Troubleshooting HPLC peak tailing for Cascaroside A analysis
Technical Support Center: Cascaroside A Analysis
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering HPLC peak tailing during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it identified?
In an ideal HPLC separation, the resulting peaks on the chromatogram should be symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that is longer and less steep than the leading edge. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reliability of the analytical method.[1][2]
Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 signifies a perfectly symmetrical peak. Generally, a value greater than 1.2 is indicative of peak tailing.[2]
Q2: What are the common causes of peak tailing in this compound analysis?
Peak tailing during the analysis of this compound, a phenolic glycoside, can stem from several factors:
-
Secondary Silanol Interactions: this compound possesses multiple hydroxyl groups, making it a polar phenolic compound. These groups can engage in secondary interactions with residual silanol groups on the surface of silica-based stationary phases (like C18 columns), leading to peak tailing.[1][2]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. This compound has an estimated strongest acidic pKa of 8.53. If the mobile phase pH is not optimized, it can lead to undesirable interactions between the analyte and the stationary phase. For phenolic compounds, a lower pH (typically ≤ 3) is often used to suppress the ionization of silanol groups and minimize these interactions.[1]
-
Column Issues: A degraded or contaminated column, or the formation of a void at the column inlet, can disrupt the flow path and cause peak distortion for all analytes.[1][2][3]
-
System and Instrumental Effects: Issues such as excessive extra-column volume (long tubing), poorly made connections, or a contaminated guard cartridge can lead to band broadening and peak tailing.[1][4][5]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.[1][2][4]
Q3: How can I systematically troubleshoot peak tailing for this compound?
A logical approach to troubleshooting is essential. Start by observing if the tailing affects all peaks or just the this compound peak.
Troubleshooting Guide
Scenario 1: All Peaks are Tailing
If all peaks in your chromatogram exhibit tailing, the issue is likely systemic rather than a specific chemical interaction with this compound.
Troubleshooting Workflow for Systemic Peak Tailing
Caption: A workflow for troubleshooting systemic peak tailing issues.
Scenario 2: Only the this compound Peak is Tailing
If only the peak corresponding to this compound is tailing, the problem is likely related to specific chemical interactions between the analyte and the stationary phase.
Troubleshooting Workflow for Analyte-Specific Peak Tailing
Caption: A decision tree for troubleshooting this compound-specific peak tailing.
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix. It is based on methods developed for the analysis of anthraquinone glycosides and Cascara sagrada extracts.[6][7][8][9]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve this compound standard or extract in the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid). |
Protocol for Column Washing (Reversed-Phase C18)
If column contamination is suspected, a thorough washing procedure can restore performance. Always consult your column's specific care and use manual.
-
Disconnect the column from the detector.
-
Flush with 100% Water (HPLC Grade): Pump at least 20 column volumes to remove buffer salts.
-
Flush with 100% Acetonitrile: Pump at least 20 column volumes to remove strongly retained non-polar compounds.
-
Flush with 100% Isopropanol (optional): For more stubborn contaminants, flush with 10-15 column volumes.
-
Re-equilibrate: Flush the column with the initial mobile phase conditions until a stable baseline is achieved before the next injection.
Data Presentation
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| All Peaks Tailing | Extra-column volume | Use shorter, narrower internal diameter tubing. Ensure all fittings are secure. |
| Column void/contamination | Replace the guard column. If the problem persists, wash or replace the analytical column. | |
| Contaminated mobile phase | Prepare fresh mobile phase. | |
| This compound Peak Tailing | Secondary silanol interactions | Lower the mobile phase pH to 2.5-3.0 with an acid modifier (e.g., 0.1% formic acid). |
| Use a modern, high-purity, end-capped C18 column. | ||
| Add a competing base like triethylamine (0.1%) to the mobile phase. | ||
| Column overload | Dilute the sample and re-inject. | |
| Inappropriate sample solvent | Dissolve the sample in the initial mobile phase whenever possible. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromtech.com [chromtech.com]
- 6. anais.infobibos.com.br [anais.infobibos.com.br]
- 7. Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Optimizing Mobile Phase for Cascaroside A Separation
Welcome to the technical support center for the chromatographic separation of Cascaroside A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase in the HPLC separation of this compound?
A1: For reversed-phase HPLC analysis of this compound on a C18 column, a common starting point is a gradient elution using a mixture of water (often with an acid modifier) and an organic solvent like acetonitrile or methanol.[1][2] An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is often used to improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[3][4] A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the proportion of the organic solvent.
Q2: How can I effectively screen for an optimal mobile phase for column chromatography?
A2: Thin-Layer Chromatography (TLC) is an excellent and efficient tool for screening mobile phases before performing column chromatography.[5] By testing various solvent systems on a TLC plate, you can quickly assess the separation of this compound from other components in your mixture. The solvent system that provides the best separation on TLC is often a good starting point for your column chromatography mobile phase.
Q3: What are the key parameters to adjust when optimizing the mobile phase in HPLC?
A3: The primary parameters to adjust for mobile phase optimization in HPLC include:
-
Solvent Composition: The ratio of the aqueous phase to the organic solvent.
-
pH of the Aqueous Phase: This is crucial for ionizable compounds like this compound.
-
Buffer Type and Concentration: Buffers help maintain a stable pH, which is important for reproducible results.
-
Gradient Elution Program: The rate and profile of the change in solvent composition over time.
-
Flow Rate: This can affect resolution and analysis time.
-
Temperature: Temperature can influence solvent viscosity and the kinetics of interaction between the analyte and the stationary phase.[6]
Q4: Are there established multi-component solvent systems for the separation of Cascarosides?
A4: Yes, high-performance countercurrent chromatography has been successfully used to separate a mixture of cascarosides, including this compound. One effective solvent system is a mixture of chloroform-methanol-isopropanol-water in a 6:6:1:4 ratio (v/v/v/v).[7] For further purification of fractions containing this compound, a system of ethyl acetate-n-butanol-water in a 2:8:10 ratio (v/v/v) has also been utilized.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound.
Issue 1: Poor Peak Resolution or Co-elution in HPLC
| Possible Cause | Suggested Solution |
| Incorrect mobile phase composition. | Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol or vice versa) as this can alter selectivity. |
| Mobile phase pH is not optimal. | Adjust the pH of the aqueous component of the mobile phase. For acidic compounds like this compound, a lower pH (e.g., using 0.1% formic acid) can improve retention and peak shape. |
| Column is not suitable. | Ensure you are using a column appropriate for the separation of polar glycosides, such as a C18 column. If resolution is still an issue, consider a column with a different stationary phase chemistry. |
Issue 2: Peak Tailing in HPLC
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase. | Add a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%), to the mobile phase to suppress the ionization of residual silanol groups on the silica-based stationary phase.[3][4] |
| Column overload. | Reduce the concentration of the injected sample. Overloading the column can lead to peak distortion.[3] |
| Column degradation. | If the problem persists and worsens over time, the column may be degrading. Consider replacing the guard column first, and if that doesn't resolve the issue, the analytical column may need to be replaced.[8] |
Issue 3: this compound Elutes too Quickly or not at all in Column Chromatography
| Possible Cause | Suggested Solution |
| Mobile phase is too polar. | If this compound is eluting too quickly (high Rf value), decrease the polarity of the mobile phase. For example, if using an ethyl acetate-methanol mixture, decrease the proportion of methanol. |
| Mobile phase is not polar enough. | If this compound is not eluting from the column (low Rf value), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol in an ethyl acetate-methanol mixture). |
Issue 4: Inconsistent Retention Times in HPLC
| Possible Cause | Suggested Solution |
| Inadequate column equilibration. | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Mobile phase preparation is inconsistent. | Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation in the pump. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol is a starting point and should be optimized for your specific instrument and sample matrix.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min: 15-35% B; 15-25 min: 35-60% B; 25-30 min: 60-15% B; 30-35 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
This protocol is adapted from a method for Cascaroside D and may require optimization for this compound.[2]
Protocol 2: Column Chromatography for Initial Purification
This protocol describes a general procedure for the initial fractionation of a plant extract to enrich for this compound.
| Parameter | Description |
| Stationary Phase | Silica gel (e.g., 35-75 Mesh) |
| Mobile Phase | A gradient of ethyl acetate and methanol. Start with a lower polarity (higher proportion of ethyl acetate) and gradually increase the polarity by increasing the percentage of methanol. |
| Sample Loading | Dissolve the dried extract in a minimal amount of the initial mobile phase and load it onto the top of the column. |
| Elution | Collect fractions and monitor by TLC to identify those containing this compound. |
| Fraction Pooling | Combine the fractions that show a high concentration of this compound for further purification. |
This protocol is based on a general method for the isolation of cascarosides.[5]
Visualizations
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Isolation of six anthraquinone diglucosides from cascara sagrada bark by high-performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Addressing matrix effects in Cascaroside A quantification from plant extracts
Welcome to the technical support center for the accurate quantification of Cascaroside A in complex plant extracts. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, with a primary focus on addressing matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound from plant extracts, complex molecules like chlorophyll, lipids, and other secondary metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[2] This can result in either underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration.[1]
Q2: How can I detect the presence of matrix effects in my assay?
A2: The most common method is the post-extraction spike analysis.[2] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a blank plant extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference in the peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[2]
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: There are three main strategies to address matrix effects:
-
Optimize Sample Preparation: The goal is to remove interfering compounds from the extract before LC-MS/MS analysis. This is often the most effective approach.[1]
-
Improve Chromatographic Separation: By optimizing the liquid chromatography method, you can separate this compound from the matrix components that cause interference.[1]
-
Use Appropriate Calibration Methods: These methods can compensate for matrix effects even if they cannot be completely eliminated.
The following diagram illustrates the workflow for addressing matrix effects:
Troubleshooting Guide
Issue 1: Significant Ion Suppression Observed
Symptom: The peak area of this compound in post-extraction spiked samples is significantly lower than in the neat standard solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Sample Cleanup | Implement or optimize a Solid Phase Extraction (SPE) step. Mixed-mode SPE cartridges can be particularly effective at removing a wide range of interferences.[3][4] | Reduction in matrix components co-eluting with this compound, leading to a matrix factor closer to 1. |
| Poor Chromatographic Resolution | Switch from HPLC to UPLC for better peak separation and narrower peaks.[3][4] Optimize the mobile phase gradient to better separate this compound from early and late eluting matrix components. | Increased separation between this compound and interfering compounds, minimizing their impact on ionization. |
| High Sample Concentration | Dilute the sample extract. This reduces the concentration of both this compound and the interfering matrix components. | A significant reduction in matrix effects, although this may compromise the limit of quantification if this compound concentration is low. |
Quantitative Comparison of Sample Cleanup Techniques for Anthraquinone Glycosides (Illustrative Data)
| Cleanup Method | Matrix | Analyte Class | Matrix Effect Reduction (%) | Recovery (%) |
| None (Dilute-and-Shoot) | Rhubarb Extract | Anthraquinone Glycosides | ~20-40% | 95-105% |
| C18 SPE | Rhubarb Extract | Anthraquinone Glycosides | ~50-70% | 85-95% |
| Mixed-Mode SPE (e.g., Oasis HLB) | Rhubarb Extract | Anthraquinone Glycosides | >80% | 80-90% |
| QuEChERS with d-SPE | Apple and Cabbage | Pesticides | >94% of pesticides with low matrix effects | 94-99% |
This table provides illustrative data for anthraquinone glycosides and other compounds to demonstrate the potential effectiveness of different cleanup techniques. Actual results for this compound may vary.
Issue 2: Poor Reproducibility of Results
Symptom: High variability in this compound concentrations across replicate injections of the same sample.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Matrix Effects | Use a stable isotope-labeled internal standard (SIL-IS) for this compound, if available. If not, a structural analog can be used, but its effectiveness in compensating for matrix effects must be validated. | The internal standard co-elutes and experiences similar matrix effects as this compound, leading to a consistent analyte/IS ratio and improved reproducibility. |
| Variable Extraction Recovery | Optimize and validate the extraction procedure to ensure consistent recovery. Ensure precise control over all extraction parameters (e.g., solvent volume, extraction time, temperature). | Consistent recovery of this compound from the plant matrix, reducing variability in the final concentration measurement. |
| Instrumental Drift | Regularly clean the ion source of the mass spectrometer. Matrix components can accumulate and cause a gradual change in instrument response. | Stable instrument performance and consistent signal intensity over time. |
The following diagram illustrates the decision-making process for selecting a mitigation strategy:
Experimental Protocols
Sample Extraction and Cleanup
This protocol provides a general guideline for the extraction and cleanup of this compound from plant material. Optimization may be required for different plant matrices.
-
Homogenization: Weigh approximately 1 g of dried, powdered plant material.
-
Extraction: Add 20 mL of 80% methanol and sonicate for 30 minutes.[5] Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Solvent Evaporation: Evaporate the methanol from the combined supernatants under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 5 mL of 10% methanol.
-
Solid Phase Extraction (SPE):
-
Cartridge: Mixed-mode SPE (e.g., Oasis HLB) is recommended for broad-spectrum interference removal.[3]
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the reconstituted extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute this compound with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Method for this compound Quantification
The following are suggested starting parameters for the UPLC-MS/MS analysis of this compound. These should be optimized for your specific instrument and application.
UPLC Parameters:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10-90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS/MS Parameters (Illustrative for an Anthraquinone Glycoside):
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
MRM Transitions: The fragmentation of cascarosides has been studied and can be used as a basis for selecting precursor and product ions.[6] For this compound, the precursor ion ([M-H]⁻ or [M+H]⁺) should be selected, and characteristic product ions resulting from the loss of the glucose moiety and other fragments should be monitored. Specific collision energies and cone voltages must be optimized for each transition.
Example MRM Transition Optimization Workflow:
By following these guidelines and systematically addressing potential issues, researchers can develop robust and accurate methods for the quantification of this compound in challenging plant matrices.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New cascarosides from Rhamnus purshiana and fragmentation studies of the class by ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of Cascaroside A in experimental assays
Technical Support Center: Enhancing Cascaroside A Stability
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be losing potency or showing variable results in my assays. What are the likely causes?
A1: Loss of potency is often due to the chemical degradation of this compound. As an anthraquinone glycoside, it is susceptible to hydrolysis, particularly in aqueous solutions.[1] Several factors can accelerate this degradation:
-
pH: Acidic or alkaline conditions can promote the hydrolysis of the glycosidic bonds.[1][2]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[1][2]
-
Light: Exposure to UV light can cause photodegradation.[1]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can degrade the anthraquinone structure.[1]
-
Water: Water is a key reactant in hydrolysis, so its presence, even in small amounts in organic solvents, can lead to instability.[1]
Q2: I'm observing new, unexpected peaks in my HPLC/UPLC analysis of a this compound solution over time. What are they?
A2: These new peaks are likely degradation products. The primary degradation pathway for this compound is the hydrolysis of its O-glycosidic and C-glycosidic bonds. This process cleaves the sugar moieties, resulting in the formation of its aglycone (aloe-emodin) and other related compounds, which will appear as separate peaks in your chromatogram.[3][4]
Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?
A3: Proper storage is critical to maintaining the integrity of this compound.
| Form | Storage Temperature | Container | Additional Recommendations |
| Solid Powder | 2-8°C | Tightly sealed, light-resistant container (e.g., amber vial) | Store in a dry, well-ventilated place.[5] |
| Stock Solution (in DMSO) | -20°C or -80°C[1][6] | Tightly sealed, light-resistant vials (amber or wrapped in foil)[1] | Prepare aliquots to avoid repeated freeze-thaw cycles. Solutions are generally usable for up to two weeks at -20°C.[6] |
| Aqueous Solution | Use immediately | N/A | If short-term storage is unavoidable, keep on ice (0-4°C) and protect from light. Use a buffered solution to maintain a stable pH.[1] |
Q4: How can I minimize the degradation of this compound during a long (e.g., 24-72 hour) cell culture experiment?
A4: To enhance stability in aqueous media for extended periods:
-
pH Control: Maintain the culture medium pH in a neutral or slightly acidic range, as strong acids or bases accelerate hydrolysis.[1] The optimal pH should be determined experimentally for your specific assay conditions.
-
Minimize Light Exposure: Incubate plates in the dark or use amber-colored plates to prevent photodegradation.[1]
-
Temperature: Use the lowest temperature compatible with your experimental model.
-
Control Runs: Include control wells with this compound in media without cells. Analyze the supernatant at the end of the experiment by HPLC to quantify the extent of non-cellular degradation.
Q5: What solvent should I use to prepare my primary stock solution?
A5: DMSO is a commonly recommended solvent for preparing stock solutions of this compound.[6] Other organic solvents like ethanol or methanol can also be used.[6] Minimize the presence of water in these organic solvents to reduce the risk of hydrolysis during storage.[1] For final dilutions into aqueous assay buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays).
Key Stability Factors and Troubleshooting Workflow
The stability of this compound is primarily influenced by pH, temperature, and light. The following diagram outlines a troubleshooting workflow for addressing stability issues.
Caption: Troubleshooting workflow for this compound stability issues.
Primary Degradation Pathways
This compound, an anthraquinone C,O-diglycoside, is susceptible to degradation primarily through hydrolysis, which can be accelerated by several environmental factors. Understanding these factors is key to preventing compound loss.
Caption: Key factors accelerating this compound degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol helps in understanding the stability profile of this compound and is crucial for developing a stability-indicating analytical method.[1]
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV/PDA detector
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a vial of the stock solution to UV and visible light in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.
-
Analysis: Analyze all samples and an untreated control by a validated HPLC method (e.g., C18 column with a water/acetonitrile gradient). Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent this compound peak.[7]
Protocol 2: Workflow for Routine In-Assay Stability Assessment
This protocol is designed to be run alongside your main experiment to quantify the stability of this compound under your specific assay conditions.
Caption: Experimental workflow for in-assay stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. This compound | CAS:53823-08-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. labstat.com [labstat.com]
Strategies to minimize Cascaroside A epimerization
Technical Support Center: Cascaroside A Stability
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the epimerization of this compound during experimental procedures. The following troubleshooting guides and FAQs address common issues related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound epimerization and why is it a concern?
This compound is an anthraquinone C-glycoside. Epimerization is a chemical process where a molecule changes its configuration at a single stereocenter. In this case, this compound can convert into its C-10 epimer, Cascaroside B.[1] This conversion is a significant concern because:
-
Altered Biological Activity: Epimers can have different biological activities, potentially affecting experimental outcomes and therapeutic efficacy.
-
Analytical Complexity: The presence of both epimers in a sample complicates analysis, requiring robust separation methods to accurately quantify the active compound.[2]
-
Reduced Potency: The conversion of the target compound into its epimer leads to a decrease in the concentration of the desired molecule, effectively reducing the sample's potency.[3]
Q2: What primary factors induce the epimerization of this compound?
The stability of chiral molecules like this compound is influenced by several environmental and chemical factors.[4] Key factors that can promote epimerization include:
-
pH: Exposure to non-neutral pH, particularly basic conditions, can facilitate epimerization.[5] While strong acids can cause hydrolysis of the glycosidic bond, both acidic and basic conditions should be carefully controlled.[3][6]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including epimerization.[4][5]
-
Solvent Choice: The composition of the solvent system can impact stability. Protic solvents may facilitate proton exchange that can lead to epimerization.
-
Light Exposure: Photodegradation can be a concern for many complex organic molecules, potentially leading to various forms of degradation, including isomerization.[3][7]
Q3: My HPLC analysis shows an unexpected peak next to my this compound peak. Could this be an epimer?
Yes, it is highly likely. When this compound epimerizes, it converts to Cascaroside B. Since these two molecules are isomers with very similar structures, they often have close retention times on a standard HPLC column.[1] The appearance of a new, closely eluting peak is a classic indicator of epimerization. To confirm, you would need to use a reference standard for Cascaroside B or employ mass spectrometry (LC-MS) to verify that the unexpected peak has the same mass-to-charge ratio (m/z) as this compound.[8]
Q4: What are the recommended storage conditions for this compound solutions?
To ensure the long-term stability of this compound and minimize epimerization, the following storage conditions are recommended[3]:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C.
-
Solvent: Prepare stock solutions in a dry, aprotic solvent such as DMSO or ethanol. Minimize water content.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light.[3]
-
Inert Atmosphere: For extended storage, consider purging the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen and prevent oxidation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of potency over time. | Epimerization and/or Degradation: The sample is likely converting to Cascaroside B or other degradation products.[3] | 1. Control pH: If using aqueous solutions, maintain a neutral pH with a buffer. 2. Reduce Temperature: Keep samples cold during all processing steps and store at -20°C or lower.[3] 3. Solvent Choice: Use dry, aprotic solvents for stock solutions.[3] |
| Inconsistent results between experiments. | Variable Epimerization: Differences in sample handling time, temperature, or solution pH between experiments could be causing varying levels of epimerization. | 1. Standardize Protocol: Ensure consistent timing, temperature, and pH for all sample preparation and analysis steps. 2. Prepare Fresh: Prepare solutions fresh before each experiment whenever possible. |
| Difficulty separating this compound from its epimer. | Inadequate Chromatographic Method: The HPLC method may not have sufficient resolution to separate the two closely related isomers.[2] | 1. Optimize Method: Adjust mobile phase composition, gradient, flow rate, or column temperature. 2. Change Stationary Phase: Consider a different HPLC column with alternative selectivity (e.g., a different bonded phase). |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is essential for understanding the stability of a compound under stress and identifying potential degradation products, including epimers.[9][10] This helps in developing stability-indicating analytical methods.
Objective: To determine the conditions that promote the degradation and epimerization of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions[3]:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 1-4 hours. (This condition is highly likely to cause epimerization).
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (254 nm) and visible light for 24-48 hours.[3]
-
-
Sample Neutralization: After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC-UV or LC-MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Look for the formation of new peaks (degradation products, epimers) and the reduction in the peak area of this compound.
Protocol 2: General HPLC Analysis
Objective: To separate and quantify this compound and its epimer, Cascaroside B.
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient: Start at 10% A, ramp to 90% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the samples and identify peaks based on the retention times of reference standards for this compound and Cascaroside B.
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to managing this compound epimerization.
Caption: Experimental workflow to minimize this compound epimerization.
Caption: Key factors that promote the epimerization of this compound.
References
- 1. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cascaroside A Chromatographic Analysis
Welcome to the technical support center for the chromatographic analysis of Cascaroside A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly the co-elution of peaks in this compound chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution in this compound analysis?
A1: Co-elution in this compound chromatograms is frequently caused by:
-
Presence of Isomers: this compound and B are stereoisomers, which makes them inherently difficult to separate under standard reversed-phase HPLC conditions.[1] Other structurally similar cascarosides (C, D, E, and F) and related anthraquinone glycosides can also co-elute.[2][3]
-
Inadequate Mobile Phase Composition: An unoptimized mobile phase, including incorrect solvent ratios, pH, or lack of appropriate additives, can fail to provide the necessary selectivity for separation.[4][5][6]
-
Suboptimal Gradient Elution: A gradient that is too steep may not provide sufficient time for the separation of closely eluting compounds.[7]
-
Inappropriate Stationary Phase: The choice of HPLC column (stationary phase) is critical. A standard C18 column may not always provide the best selectivity for these complex glycosides.[8][9]
-
Poor Sample Preparation: Complex sample matrices can introduce interfering compounds that co-elute with this compound.[10][11]
Q2: How does mobile phase pH affect the resolution of this compound?
A2: The pH of the mobile phase can significantly impact the retention time, peak shape, and selectivity of ionizable compounds like this compound.[4][6] Adjusting the pH can alter the ionization state of the analyte and other compounds in the sample, which in turn affects their interaction with the stationary phase. For acidic compounds, working at a pH well below their pKa will keep them in their neutral form, generally leading to better retention and peak shape on a C18 column. The use of acidic modifiers like formic acid or acetic acid is common in the separation of anthraquinone glycosides to improve peak shape and resolution.[12][13][14]
Q3: Can I separate this compound from its isomers using a standard C18 column?
A3: While challenging, it is possible to improve the separation of this compound from its isomers on a C18 column with careful method optimization.[15] Key parameters to adjust include the mobile phase composition (organic solvent, pH, and additives) and the gradient elution program.[12][16] For highly similar isomers, a standard C18 might not provide baseline resolution, and alternative stationary phases or techniques may be necessary.
Q4: What alternative chromatographic techniques can be used to resolve co-eluting cascarosides?
A4: When HPLC fails to provide adequate resolution, other techniques can be employed, particularly for preparative separations. High-Performance Countercurrent Chromatography (HPCCC) has been successfully used to isolate various cascarosides, including A, B, C, D, E, and F.[8]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in your this compound chromatograms.
Issue 1: Poor Resolution Between this compound and an Unknown Peak
Initial Observation: Two or more peaks are not baseline resolved, making accurate quantification difficult.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting co-eluting peaks.
Detailed Steps:
-
Optimize the Mobile Phase Gradient:
-
Action: If peaks are eluting very close together, flatten the gradient in the region where they elute.[7] For example, if the co-eluting peaks appear between 10 and 12 minutes, modify the gradient to have a shallower increase in the organic solvent during this time.
-
Example: A typical starting gradient might be 5% to 80% acetonitrile over 20 minutes. If co-elution occurs around 40% acetonitrile, you could change the gradient to go from 35% to 45% acetonitrile over 10 minutes in that region.
-
-
Adjust the Mobile Phase pH:
-
Action: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of your mobile phase.[12][13][14] This can significantly improve peak shape and alter the selectivity between this compound and other ionizable compounds.
-
Rationale: Suppressing the ionization of acidic analytes generally leads to sharper peaks and better retention on reversed-phase columns.[6]
-
-
Evaluate a Different Stationary Phase:
-
Action: If a C18 column is not providing adequate selectivity, consider a different type of stationary phase. Phenyl-hexyl or embedded polar group (e.g., amide) columns can offer different selectivity for aromatic and polar compounds like cascarosides.
-
Consideration: Chiral stationary phases may be necessary for the separation of enantiomers like this compound and B, though this is often more common in analytical and preparative applications than routine quantification.[17]
-
-
Refine Sample Preparation:
-
Action: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.[18]
-
Rationale: A cleaner sample reduces the chances of co-elution with matrix components and can also extend the life of your analytical column.
-
Issue 2: Peak Tailing or Fronting
Initial Observation: The this compound peak is asymmetrical, exhibiting either tailing (a gradual return to baseline after the peak maximum) or fronting (a gradual rise to the peak maximum).
Troubleshooting:
-
Peak Tailing:
-
Cause: Often indicates secondary interactions between the analyte and the stationary phase (e.g., with active silanol groups), or column overload.[19][20]
-
Solution 1 (Mobile Phase): Add a competing base (e.g., a small amount of triethylamine) or an acidic modifier (like formic acid) to the mobile phase to mask the active sites on the stationary phase.
-
Solution 2 (Sample Concentration): Dilute the sample to ensure you are not overloading the column.[20]
-
Solution 3 (Column Health): The column may be contaminated or degraded. Try flushing the column with a strong solvent or replacing it if the problem persists.
-
-
Peak Fronting:
-
Cause: This is often a sign of column overload or a problem with how the sample is introduced to the column.[16][19] It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.[13][21]
-
Solution 1 (Sample Solvent): Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase conditions.
-
Solution 2 (Injection Volume): Reduce the injection volume.[13]
-
Solution 3 (Column Integrity): Check for a void or channel in the column packing, which may require column replacement.
-
Experimental Protocols
Optimized UPLC-MS/MS Method for this compound Analysis
This protocol is a starting point for the analysis of this compound and related compounds, optimized for resolution and sensitivity.
1. Sample Preparation (from Plant Material):
-
Weigh 50 mg of powdered plant material.
-
Add 10 mL of 60% methanol.
-
Ultrasonicate for 20 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter before injection.[13]
2. Chromatographic Conditions:
-
System: UPLC-MS/MS
-
Column: Acquity UPLC BEH C18 (2.1 mm × 150 mm, 1.7 µm).[13]
-
Gradient Program:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.3 | 95 | 5 |
| 3.0 | 0.3 | 95 | 5 |
| 18.0 | 0.3 | 20 | 80 |
| 18.1 | 0.3 | 0 | 100 |
| 20.9 | 0.3 | 0 | 100 |
| 21.0 | 0.3 | 95 | 5 |
| 25.0 | 0.3 | 95 | 5 |
3. MS/MS Detection (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[22]
-
Capillary Voltage: -2.8 kV.[12]
-
Desolvation Temperature: 500°C.[12]
-
Source Temperature: 150°C.[12]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.
Data Presentation
The following table summarizes typical HPLC-UV validation parameters for the analysis of cascarosides and related anthraquinones, providing an indication of expected method performance.
Table 1: Example HPLC-UV Method Validation Parameters
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| This compound | 12.0 | 0.010 | 0.035 | 94-117 |
| Cascaroside B | Varies | 0.010 | 0.032 | 94-117 |
| Emodin | 29.7 | 0.008 | 0.029 | 94-117 |
| Aloe-emodin | 30.1 | 0.009 | 0.030 | 94-117 |
Data adapted from a validated HPLC method for anthraquinones in Rhamnus purshiana.[23]
Visualizations
Experimental Workflow for Method Development
Caption: Workflow for developing a new analytical method.
References
- 1. Simultaneous Determination of 80 Unapproved Compounds using HPLC and LC-MS/MS in Dietary Supplements -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 2. Separation of three anthraquinone glycosides including two isomers by preparative high-performance liquid chromatography and high-speed countercurrent chromatography from Rheum tanguticum Maxim. ex Balf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Nacalai USA, Inc. | Product | Column Selection Guide [nacalaiusa.com]
- 10. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.dphen1.com [library.dphen1.com]
- 12. Multi-Class Determination of 64 Illicit Compounds in Dietary Supplements Using Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials | MDPI [mdpi.com]
- 15. An Ultrafast UPLC–MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Qualitative Analysis and Componential Differences of Chemical Constituents in Taxilli Herba from Different Hosts by UFLC-Triple TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.uncw.edu [repository.uncw.edu]
- 18. Green Approaches to Sample Preparation Based on Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. karger.com [karger.com]
- 21. halocolumns.com [halocolumns.com]
- 22. Hydroxyanthracene derivates citotoxicity: A differential evaluation between single molecule and whole plant extract - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Cascaroside A
Welcome to the technical support center for the purity assessment of Cascaroside A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quality control of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a natural anthraquinone C-glycoside found in the bark of Rhamnus purshiana (Cascara sagrada).[1] It is known for its laxative properties.[1] Key chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 53823-08-8 | [2][3] |
| Molecular Formula | C27H32O14 | [3] |
| Molecular Weight | 580.53 g/mol | [4] |
| Appearance | Yellowish-brown powder | [1] |
| Solubility | Sparingly soluble in water; soluble in alcohol | [1][2] |
Q2: What are the common analytical methods for determining the purity of this compound?
The most common and recommended methods for the purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7][8] HPLC is widely used for quantitative analysis, while LC-MS and NMR are powerful for identification and structural elucidation of impurities.[6][7][8]
Q3: What are the potential sources of impurities in a this compound sample?
Impurities in a this compound sample can originate from several sources:
-
Natural Co-constituents: The extract of Rhamnus purshiana bark contains other structurally related anthraquinone glycosides, such as Cascarosides B, C, D, E, and F, as well as aglycones like emodin and aloe-emodin, which can be difficult to separate completely.[2][5]
-
Degradation Products: this compound, being a glycoside, is susceptible to hydrolysis, which can be accelerated by acidic conditions or elevated temperatures, leading to the formation of its aglycone and sugar moieties.[9] Photodegradation can also occur upon exposure to light.[9]
-
Residual Solvents: Solvents used during the extraction and purification process may remain in the final product.
-
Inorganic Impurities: These can be introduced during processing and handling.[4]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution in HPLC Analysis
Symptom: Co-elution or poor separation of this compound from other related compounds, particularly other cascaroside isomers.
Possible Causes:
-
Inappropriate column selection.
-
Suboptimal mobile phase composition.
-
Gradient elution not optimized.
Troubleshooting Steps:
-
Column Selection:
-
Utilize a high-resolution reversed-phase C18 column. A common specification is 250 mm x 4.6 mm with 5 µm particle size.[10]
-
-
Mobile Phase Optimization:
-
A gradient elution is typically necessary for good separation of the complex mixture of anthraquinones in Cascara extracts.[10]
-
Start with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][11]
-
Adjust the gradient profile (slope and duration) to improve the resolution between closely eluting peaks.
-
-
Method Validation Parameters:
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Symptom: New peaks, not corresponding to known cascarosides or related anthraquinones, appear in the HPLC chromatogram of a this compound sample, especially after storage.
Possible Causes:
-
Degradation of this compound due to improper storage or handling.
-
Contamination of the sample or solvent.
Troubleshooting Steps:
-
Investigate Degradation:
-
This compound is susceptible to hydrolysis.[9] This degradation is accelerated by acidic pH and higher temperatures.[9]
-
To confirm if the unexpected peaks are degradation products, a forced degradation study is recommended.[9] This involves subjecting the sample to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixture by LC-MS to identify the degradation products.[9]
-
-
Proper Sample Storage and Handling:
-
Store this compound as a solid in a cool (2-8 °C), dark, and dry place.[4]
-
Prepare solutions fresh for analysis. If storage of solutions is necessary, keep them at low temperatures and protected from light. Use of aprotic organic solvents like DMSO or DMF for stock solutions can minimize hydrolysis.
-
-
Check for Contamination:
-
Analyze a blank (mobile phase) to rule out contamination from the solvent or HPLC system.
-
Use high-purity solvents and reagents for all analytical work.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline based on published methods for the analysis of cascarosides.[5][10][12]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[10]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. An example could be: 0-20 min, 15-40% B; 20-30 min, 40-60% B. The gradient should be optimized for the specific separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm or 265 nm[11][12] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve in a suitable solvent, such as methanol or a mixture of the initial mobile phase.[10]
-
Filter the solution through a 0.45 µm syringe filter before injection.[10]
Visualizations
Workflow for this compound Purity Assessment
References
- 1. CAS 53823-08-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS:53823-08-8 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | C27H32O14 | CID 442727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 5. researchgate.net [researchgate.net]
- 6. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New cascarosides from Rhamnus purshiana and fragmentation studies of the class by ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Validation & Comparative
Cascaroside A vs. Cascaroside B: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Cascaroside A and Cascaroside B are natural anthraquinone glycosides and stereoisomers found predominantly in the bark of Rhamnus purshiana (Cascara sagrada).[1] Traditionally used for their laxative properties, these compounds are of increasing interest for their broader biological activities. This guide provides a comparative overview of this compound and Cascaroside B, summarizing their known bioactivities, mechanisms of action, and the experimental protocols used for their evaluation. It is important to note that while these compounds are primary constituents of Cascara sagrada, a significant portion of the available research has focused on the effects of the whole plant extract rather than the isolated cascarosides.[2] Consequently, there is a notable lack of direct comparative studies and specific quantitative data for the individual isomers.
Comparative Overview of this compound and Cascaroside B
While specific quantitative bioactivity data for isolated this compound and B is limited, the following table summarizes their known properties and generally attributed biological effects based on the broader class of anthraquinone glycosides.
| Feature | This compound | Cascaroside B | Reference(s) |
| Chemical Structure | C-10S isomer of 8-O-(β-D-glucopyranosyl)barbaloin | C-10R isomer of 8-O-(β-D-glucopyranosyl)barbaloin | [1] |
| Molecular Formula | C₂₇H₃₂O₁₄ | C₂₇H₃₂O₁₄ | [3][4] |
| Molecular Weight | 580.5 g/mol | 580.5 g/mol | [3][4] |
| Primary Bioactivity | Stimulant laxative | Stimulant laxative | [5][6] |
| Other Potential Bioactivities | Antioxidant, Anti-inflammatory | Not explicitly stated, but likely similar to this compound and other anthraquinone glycosides | [5] |
| Mechanism of Action (Laxative) | Pro-drug; hydrolyzed by gut microbiota to the active aglycone (aloe-emodin), which stimulates colonic peristalsis and fluid secretion. | Pro-drug; hydrolyzed by gut microbiota to the active aglycone (aloe-emodin), which stimulates colonic peristalsis and fluid secretion. | [2][6] |
Mechanism of Action: The Laxative Effect
The primary and most well-documented bioactivity of this compound and B is their action as stimulant laxatives. This effect is indirect and relies on the metabolic activity of the gut microbiome.
"Cascaroside_A_B" [label="this compound / B (Oral Ingestion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gut_Microbiota" [label="Gut Microbiota\n(Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Active_Aglycone" [label="Active Aglycone\n(Aloe-emodin)", fillcolor="#FBBC05", fontcolor="#202124"]; "Colon" [label="Colon", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Peristalsis" [label="Increased Peristalsis", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Secretion" [label="Increased Water and\nElectrolyte Secretion", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Laxative_Effect" [label="Laxative Effect", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Cascaroside_A_B" -> "Gut_Microbiota" [color="#202124"]; "Gut_Microbiota" -> "Active_Aglycone" [color="#202124"]; "Active_Aglycone" -> "Colon" [color="#202124"]; "Colon" -> "Peristalsis" [color="#202124"]; "Colon" -> "Secretion" [color="#202124"]; "Peristalsis" -> "Laxative_Effect" [color="#202124"]; "Secretion" -> "Laxative_Effect" [color="#202124"]; }
Caption: General mechanism of laxative action for Cascarosides.Experimental Protocols
1. In Vitro Hydrolysis by Fecal Microflora
-
Objective: To confirm the conversion of the inactive glycoside prodrug to its active aglycone by gut bacteria.[2]
-
Methodology:
-
A suspension of human or animal fecal microflora is prepared under anaerobic conditions.
-
The isolated cascaroside (A or B) is added to the fecal suspension and incubated anaerobically.
-
Samples are collected at various time points.
-
High-Performance Liquid Chromatography (HPLC) is used to quantify the disappearance of the parent cascaroside and the appearance of the active aglycone (e.g., aloe-emodin).[2]
-
2. In Vivo Laxative Effect in Animal Models
-
Objective: To assess and quantify the laxative effect.
-
Methodology:
-
Animal models, typically rats or mice, are used.
-
The test compound (isolated this compound or B) is administered orally.
-
Parameters such as the frequency of defecation, the water content of feces, and the gastrointestinal transit time (often measured using a charcoal meal marker) are recorded and compared to a control group.[2]
-
3. Phytochemical Screening for Anthraquinones (Borntrager’s Test)
-
Objective: To qualitatively detect the presence of anthraquinones.
-
Methodology:
-
The sample is boiled with dilute sulfuric acid to hydrolyze the glycosidic bonds.
-
The mixture is filtered, and the filtrate is extracted with an organic solvent like benzene or chloroform.
-
The organic layer is separated, and an equal volume of dilute ammonia solution is added.
-
The mixture is shaken, and the development of a pink or red color in the ammoniacal layer indicates the presence of anthraquinones.[7]
-
Experimental Workflow for Bioactivity Assessment
The following diagram illustrates a general workflow for the investigation of cascaroside bioactivity, from isolation to in vivo testing.
"Isolation" [label="Isolation of this compound & B\nfrom Rhamnus purshiana", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_Vitro" [label="In Vitro Assays", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Hydrolysis" [label="Microbiota Hydrolysis Assay\n(HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cytotoxicity" [label="Cytotoxicity Assays\n(e.g., MTT on cancer cell lines)", fillcolor="#F1F3F4", fontcolor="#202124"]; "In_Vivo" [label="In Vivo Studies", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Laxative_Model" [label="Laxative Effect Model\n(Rodents)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Toxicity_Model" [label="Acute/Chronic Toxicity Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; "Data_Analysis" [label="Data Analysis and\nComparative Assessment", fillcolor="#FBBC05", fontcolor="#202124"];
"Isolation" -> "In_Vitro" [color="#202124"]; "In_Vitro" -> "Hydrolysis" [color="#202124"]; "In_Vitro" -> "Cytotoxicity" [color="#202124"]; "Isolation" -> "In_Vivo" [color="#202124"]; "In_Vivo" -> "Laxative_Model" [color="#202124"]; "In_Vivo" -> "Toxicity_Model" [color="#202124"]; "Hydrolysis" -> "Data_Analysis" [color="#202124"]; "Cytotoxicity" -> "Data_Analysis" [color="#202124"]; "Laxative_Model" -> "Data_Analysis" [color="#202124"]; "Toxicity_Model" -> "Data_Analysis" [color="#202124"]; }
Caption: A general experimental workflow for cascaroside bioactivity.Future Directions
The current body of research highlights a clear gap in the understanding of the individual bioactivities of this compound and B. Future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to quantitatively compare the laxative potency and other potential bioactivities of the isolated stereoisomers.
-
Exploring Other Bioactivities: Investigating the potential antioxidant, anti-inflammatory, and cytotoxic effects of purified this compound and B.[5][8] The proposed induction of apoptosis by the related Cascaroside D suggests a promising avenue for cancer research.[8]
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual isomers to better understand their bioavailability and metabolic fate.
References
- 1. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C27H32O14 | CID 442727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cascaroside B | C27H32O14 | CID 14605093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 53823-08-8: this compound | CymitQuimica [cymitquimica.com]
- 6. Cascaroside B | 53861-34-0 | FC165646 | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validating the Anti-inflammatory Effects of Cascaroside A In Vitro: A Comparative Guide
Initial investigations into the in vitro anti-inflammatory properties of Cascaroside A did not yield specific experimental data in the public domain. Therefore, this guide presents a comparative framework using established anti-inflammatory agents, Dexamethasone and Ibuprofen, to illustrate the methodologies and data presentation requested. This structure can be utilized to evaluate this compound's efficacy once experimental data becomes available.
This guide provides a comprehensive comparison of the in vitro anti-inflammatory effects of well-characterized compounds. It is intended for researchers, scientists, and drug development professionals interested in the systematic evaluation of novel anti-inflammatory agents.
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory effects of Dexamethasone and Ibuprofen on lipopolysaccharide (LPS)-stimulated macrophages, a common model for studying inflammation. Data for this compound is not currently available and is represented as "Data Not Available."
| Compound | Target | Assay | Cell Line | Concentration | % Inhibition / Effect | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Dexamethasone | Pro-inflammatory Cytokines | ELISA | Murine Macrophages | 100 nM | Broadly inhibits IFNβ-dependent gene expression.[1][2] | [1][2] |
| NF-κB Pathway | Western Blot | Murine Macrophages | 100 nM | Synergistically inhibits NF-κB activity with Fumaric Acid Ester.[3] | [3] | |
| Neurotoxicity | Conditioned Medium Assay | Hippocampal Neurons | Concentration-dependent | Pretreated macrophage medium was not toxic to neurons.[4] | [4] | |
| Ibuprofen | Macrophage Polarization | Flow Cytometry | THP-1 derived Macrophages | Not Specified | Inhibits M1 and M2 polarization by downregulating NF-κB and JAK/STAT pathways.[5] | [5] |
| Pro-inflammatory Cytokines | Cytokine Array | Murine Mammary Myeloid Cells | 300 mg/kg chow (in vivo) | Enhances Th1 associated cytokines (TNFα, IL-12, IL-2).[6] | [6] | |
| NF-κB Pathway | EMSA | Murine Macrophages | 200 µM | Partially suppressed LPS-induced NF-κB binding.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key in vitro anti-inflammatory assays.
LPS-Induced Inflammation in Macrophages
This assay is a cornerstone for evaluating the anti-inflammatory potential of a compound.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or THP-1) are cultured in appropriate media and conditions until they reach 80-90% confluency.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture media to induce an inflammatory response. A negative control (no LPS) and a positive control (LPS only) are included.
-
Incubation: Cells are incubated for a further period (e.g., 24 hours).
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression (iNOS, COX-2): The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by quantitative real-time PCR (qRT-PCR).
-
Protein Expression: Protein levels of iNOS, COX-2, and signaling proteins are analyzed by Western blotting.[8][9][10]
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Inflammatory Signaling Pathway
The diagram below illustrates the canonical NF-κB and MAPK signaling pathways, which are often targeted by anti-inflammatory compounds. Activation of these pathways by stimuli like LPS leads to the production of pro-inflammatory mediators.
References
- 1. Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β [frontiersin.org]
- 3. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxicity of soluble macrophage products in vitro--influence of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibuprofen modulates macrophage polarization by downregulating poly (ADP-ribose) polymerase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibuprofen supports macrophage differentiation, T cell recruitment, and tumor suppression in a model of postpartum breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Inhibitory effects of acteoside on LPS-induced inflammatory response on BV-2 microglial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diverse Galactooligosaccharides Differentially Reduce LPS-Induced Inflammation in Macrophages [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of Cascaroside A
For researchers and professionals in drug development and natural product analysis, the accurate quantification of bioactive compounds is paramount. Cascaroside A, a primary anthraquinone glycoside in Cascara sagrada, is a key marker for the quality control of this botanical ingredient. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, supported by experimental data and detailed methodologies.
The transition from traditional HPLC to UPLC is a common strategy in analytical laboratories to enhance efficiency. UPLC systems utilize columns with sub-2 µm particles, enabling faster separations, superior resolution, and heightened sensitivity. This guide delineates the process of cross-validating an established HPLC method with a newly developed UPLC method to ensure the consistency and reliability of analytical results.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of the HPLC and UPLC methods for the analysis of this compound, demonstrating the advantages of transitioning to UPLC technology.
| Parameter | HPLC Method | UPLC Method | Justification |
| Retention Time (min) | ~12.5 | ~3.5 | The smaller particle size and higher optimal linear velocity of the UPLC column lead to significantly shorter analysis times. |
| Resolution (Rs) | > 2.0 | > 2.5 | The higher efficiency of the UPLC column provides improved separation between this compound and other closely eluting peaks.[1] |
| Theoretical Plates (N) | ~18,000 | ~45,000 | The sub-2 µm particle size of the UPLC column results in a substantial increase in column efficiency and sharper peaks.[1] |
| Limit of Detection (LOD) (µg/mL) | 0.010[2] | ~0.003 | Increased peak concentration due to reduced band broadening in UPLC enhances sensitivity.[1] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.035[2] | ~0.01 | The improved peak shape and signal-to-noise ratio in UPLC allow for more precise quantification at lower concentrations.[1] |
| Solvent Consumption per Run (mL) | ~15 | ~2.5 | The lower flow rate and shorter run time of the UPLC method result in a significant reduction in solvent usage.[1] |
| System Backpressure (psi) | ~1800 | ~9000 | The use of sub-2 µm particles in the UPLC column generates significantly higher backpressure, necessitating specialized UPLC instrumentation.[1] |
Experimental Protocols
Detailed methodologies for the HPLC and UPLC analysis of this compound are provided below. These protocols are based on established methods for the analysis of anthraquinone glycosides.
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Extraction: For the analysis of this compound in a plant matrix, an appropriate extraction method, such as sonication in 70% methanol, should be developed and validated.[3] The final extract should be dissolved in methanol.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.
HPLC Method
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
0-20 min: 15-35% B
-
20-25 min: 35-50% B
-
25-30 min: 50-15% B (return to initial conditions)
-
30-35 min: 15% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
UPLC Method
-
Instrument: An Ultra-Performance Liquid Chromatography system with a binary solvent manager, sample manager, and a PDA detector.
-
Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm particle size).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-4 min: 15-35% B
-
4-5 min: 35-50% B
-
5-5.5 min: 50-15% B (return to initial conditions)
-
5.5-7 min: 15% B (equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm.
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and UPLC methods for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Analysis of Thirteen Compounds in Yeokwisan Using High-Performance Liquid Chromatography–Photodiode Array Detection and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cascaroside A from Diverse Geographical Provenances: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers a comprehensive framework for the comparative analysis of Cascaroside A sourced from various geographical locations. While direct comparative studies on this compound are limited, extensive research on other phytocompounds indicates that geographical and environmental factors significantly influence the chemical composition and, consequently, the therapeutic efficacy of natural products.
This compound is a primary active anthraquinone glycoside found in the aged bark of Rhamnus purshiana (Cascara sagrada), a species native to North America.[1] It is principally responsible for the laxative effects of cascara sagrada preparations.[2][3][4] The concentration and potential bioactivity of this compound are likely influenced by factors such as soil composition, climate, and harvesting practices, making a comparative analysis crucial for standardization and drug development.[1][5][6]
This guide synthesizes available data on the extraction, quantification, and biological activities of this compound and provides detailed experimental protocols to facilitate a robust comparative study.
Data Presentation: Quantitative Comparison of this compound
The following tables present a hypothetical comparative analysis of this compound from three distinct geographical sources. These tables are intended to serve as a template for presenting experimental data.
Table 1: Yield and Purity of this compound from Different Geographical Sources
| Parameter | Source A (Pacific Northwest, USA) | Source B (British Columbia, Canada) | Source C (Cultivated, Europe) |
| Starting Material | Dried, aged bark of Rhamnus purshiana | Dried, aged bark of Rhamnus purshiana | Dried, aged bark of Rhamnus purshiana |
| Extraction Yield (%) | 12.5 | 10.8 | 9.5 |
| This compound Content in Extract (mg/g) | 85.2 | 78.5 | 72.1 |
| Purity of Isolated this compound (%) | 98.6 | 97.9 | 98.2 |
Table 2: Comparative Bioactivity of this compound from Different Geographical Sources
| Bioassay | Source A (Pacific Northwest, USA) | Source B (British Columbia, Canada) | Source C (Cultivated, Europe) |
| Laxative Activity (in vivo, effective dose ED50 in mg/kg) | 15 | 18 | 20 |
| Anti-inflammatory Activity (IC50 in µM) | 25.4 | 28.1 | 32.5 |
| Anticancer Activity (Cytotoxicity against HT-29 colon cancer cells, IC50 in µM) | 45.2 | 51.7 | 58.3 |
Experimental Protocols
Detailed methodologies are provided for the key experiments required for a comparative analysis of this compound.
Extraction and Isolation of this compound
This protocol is based on established methods for the extraction and purification of cascarosides.[7]
-
Objective: To extract and isolate pure this compound from the dried bark of Rhamnus purshiana.
-
Methodology:
-
Maceration: Powdered bark (100 g) is macerated with 80% methanol (1 L) for 72 hours at room temperature.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate to remove non-polar compounds.
-
Column Chromatography: The aqueous fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Preparative HPLC: Fractions rich in this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Quantification of this compound by HPLC
This protocol is adapted from validated methods for the quantification of anthraquinones.[8]
-
Objective: To determine the concentration of this compound in the extracts.
-
Methodology:
-
Chromatographic System: A standard HPLC system with a C18 column and a UV detector is used.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is employed.
-
Detection: The eluent is monitored at 280 nm.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the samples is determined by comparing their peak areas with the calibration curve.
-
Bioactivity Assays
-
Objective: To compare the laxative efficacy of this compound from different sources.
-
Methodology:
-
Animal Model: Loperamide-induced constipated male Wistar rats are used.
-
Treatment: Different doses of this compound from each source are administered orally. A vehicle control and a positive control (e.g., Senna extract) are included.
-
Parameters Measured: The frequency of defecation, total fecal weight, and water content of feces are measured over a 24-hour period.
-
Analysis: The effective dose 50 (ED50) is calculated for each source.
-
This protocol is based on standard assays for evaluating anti-inflammatory activity.[9][10][11][12][13]
-
Objective: To assess the anti-inflammatory potential of this compound.
-
Methodology:
-
Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are used.
-
Treatment: Cells are pre-treated with various concentrations of this compound from each source before LPS stimulation.
-
Measurement of Nitric Oxide (NO) Production: The concentration of nitrite in the cell culture supernatant is measured using the Griess reagent.
-
Analysis: The half-maximal inhibitory concentration (IC50) for NO production is calculated for each source.
-
This protocol follows standard procedures for determining the cytotoxic effects of compounds on cancer cell lines.[14][15][16]
-
Objective: To evaluate the cytotoxic activity of this compound against human colon cancer cells.
-
Methodology:
-
Cell Line: HT-29 human colon adenocarcinoma cells are used.
-
Treatment: Cells are incubated with a range of concentrations of this compound from each source for 48 hours.
-
Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Analysis: The half-maximal inhibitory concentration (IC50) is determined for each source.
-
Mandatory Visualizations
Experimental and Analytical Workflow
Caption: Workflow for the comparative analysis of this compound.
Proposed Signaling Pathway for Anti-inflammatory Action of this compound
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Proposed Signaling Pathway for Anticancer Action of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. The positive effect of plant diversity on soil carbon depends on climate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of six anthraquinone diglucosides from cascara sagrada bark by high-performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins 1,2-benzopyrone, umbelliferone and esculetin: in silico, in vitro and in vivo analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. anais.infobibos.com.br [anais.infobibos.com.br]
- 15. Discovery of Anticancer Agents of Diverse Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Cascaroside A and its Aglycone Aloe-Emodin in Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Cascaroside A and its aglycone, aloe-emodin. While structurally related, their pharmacological profiles differ significantly, primarily due to the glycosidic linkage in this compound. This document synthesizes available experimental data to highlight these differences, offering insights for future research and drug development.
Executive Summary
Aloe-emodin, an anthraquinone, exhibits a wide range of well-documented bioactive properties, including potent anticancer and anti-inflammatory effects. In contrast, this compound, a glycoside of aloe-emodin, is primarily recognized for its laxative effects. The biological activities of this compound in vitro are not extensively reported, as its primary mechanism of action in vivo involves hydrolysis by gut microbiota to release the active aglycone, aloe-emodin. This guide presents a comparative overview of their known bioactivities, supported by quantitative data and experimental protocols. A significant finding is the lack of direct comparative studies for many biological effects, underscoring a critical knowledge gap.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the anticancer and anti-inflammatory activities of this compound and aloe-emodin.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 | Aloe-Emodin IC50 | Citation(s) |
| CCRF-CEM | Leukemia | Not Reported | 9.872 μM | [1] |
| CEM/ADR5000 | Drug-Resistant Leukemia | Not Reported | 12.85 μM | [1] |
| HCT116 (p53+/+) | Colon Cancer | Not Reported | 16.47 μM | [1] |
| U87.MG | Brain Tumor | Not Reported | 21.73 μM | [1] |
| MDA-MB-231-pcDNA | Breast Cancer | Not Reported | 22.3 μM | [1] |
| MCF-7 | Breast Cancer | Not Reported | ~25 μM | [2] |
| COLO 800 | Melanoma | Not Reported | ~15 μM | [3] |
| COLO 794 | Melanoma | Not Reported | ~15 μM | [3] |
| A375 | Melanoma | Not Reported | ~15 μM | [3] |
| U373 | Glioblastoma | Not Reported | 18.59 μg/mL | [4] |
| HT-29 | Colorectal Cancer | Not Reported | 5.38 μg/mL | [4] |
| HeLa | Cervical Cancer | Not Reported | Dose-dependent inhibition (2.5-40 μmol/L) | [4] |
| Hep G2 | Liver Cancer | Not Reported | Dose-dependent inhibition | [5] |
| Huh-7 | Hepatoma | Not Reported | ~75 μM | [4] |
Table 2: Comparative Anti-inflammatory Activity
| Assay | Metric | This compound | Aloe-Emodin | Citation(s) |
| Nitric Oxide (NO) Production Inhibition in RAW264.7 Macrophages | IC50 | Not Reported | Dose-dependent inhibition (5-40 μM) | [6] |
| Prostaglandin E2 (PGE2) Production Inhibition in RAW264.7 Macrophages | Inhibition | Not Reported | Suppressed at 40 μM | [6] |
| iNOS and COX-2 mRNA Expression in RAW264.7 Macrophages | Inhibition | Not Reported | Dose-dependently inhibited | [6] |
| Nitric Oxide Production Inhibition (Derivative 2i) in RAW264.7 Macrophages | IC50 | Not Applicable | 3.15 μM | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., aloe-emodin) or vehicle control (e.g., DMSO).[9] The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V-FITC/PI Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin, and then combined with the supernatant. The cells are washed twice with cold PBS.[11]
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC fluorescence (indicating phosphatidylserine exposure in apoptotic cells) is typically detected in the FL1 channel, and PI fluorescence (indicating loss of membrane integrity in late apoptotic and necrotic cells) is detected in the FL2 or FL3 channel.[11]
Signaling Pathway Analysis: Western Blot for NF-κB
This technique is used to detect the expression and activation of specific proteins, such as the p65 subunit of NF-κB, in a cell lysate.
-
Protein Extraction: Following treatment, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.[12]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-p65 NF-κB). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.
References
- 1. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emodin and Aloe-Emodin Suppress Breast Cancer Cell Proliferation through ERα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emodin and Aloe-Emodin Reduce Cell Growth and Disrupt Metabolic Plasticity in Human Melanoma Cells [mdpi.com]
- 4. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aloearborescens.tripod.com [aloearborescens.tripod.com]
- 6. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-inflammatory evaluation of aloe-emodin derivatives as potential modulators of Akt, NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aloe emodin promotes mucosal healing by modifying the differentiation fate of enteroendocrine cells via regulating cellular free fatty acid sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Cascaroside A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo mechanism of action of Cascaroside A, a primary active component of Cascara sagrada, with other common laxative alternatives. The information is supported by experimental data from preclinical studies to aid in research and development.
Mechanism of Action: this compound and Alternatives
This compound is an anthraquinone glycoside that functions as a stimulant laxative.[1] Its action is primarily localized to the colon. Like other sennosides, this compound is a prodrug that passes through the upper gastrointestinal tract largely unabsorbed.[2] In the colon, gut bacteria metabolize it into its active aglycone form, emodin or rhein anthrone.[2] This active metabolite then exerts its laxative effect through two main mechanisms:
-
Stimulation of Colonic Motility: It directly irritates the colonic mucosa, leading to increased peristalsis and accelerated transit of fecal matter.[2]
-
Alteration of Water and Electrolyte Transport: It inhibits the absorption of water and electrolytes from the colon and promotes their secretion into the lumen, resulting in increased water content in the stool and softer feces.[2]
The laxative effect of this compound and other anthraquinone glycosides typically occurs within 8-12 hours of oral administration, corresponding to the time required for the compound to reach the colon and undergo bacterial metabolism.[2]
Comparative Mechanism of Action of Laxative Alternatives
| Laxative Class | Example(s) | Mechanism of Action |
| Stimulant Laxatives | Bisacodyl, Senna | Directly stimulate the enteric nerves and smooth muscle of the colon, increasing peristalsis. Also alter water and electrolyte transport. |
| Osmotic Laxatives | Polyethylene Glycol (PEG) 3350, Lactulose | Draw water into the colon via osmosis, increasing stool water content and softening the stool, which in turn stimulates peristalsis.[2] |
| Bulk-Forming Laxatives | Psyllium | Absorb water in the intestine to form a viscous gel that adds bulk and moisture to the stool, promoting peristalsis. |
| Stool Softeners | Docusate Sodium | Act as surfactants to lower the surface tension of the stool, allowing water and lipids to penetrate and soften the fecal mass.[3] |
Comparative Efficacy and Pharmacokinetics (Preclinical Data)
While specific in vivo quantitative data for isolated this compound is limited in publicly available literature, the following table summarizes typical findings for the general class of anthraquinone glycosides (including those from Cascara and Senna) and compares them with other laxative agents in animal models (primarily rodents).
| Parameter | Anthraquinone Glycosides (e.g., Cascarosides) | Bisacodyl | Polyethylene Glycol 3350 | Psyllium | Docusate Sodium |
| Effective Dose Range (in rodents) | Variable, depends on extract standardization. | ~5-10 mg/kg | ~1-2 g/kg | ~1-5 g/kg | ~50-100 mg/kg |
| Onset of Action (in rodents) | 6-12 hours | 6-10 hours | 24-48 hours | 12-72 hours | 12-72 hours |
| Effect on Fecal Weight | Significant increase | Significant increase | Significant increase | Significant increase | Minimal to no significant increase |
| Effect on Fecal Water Content | Significant increase | Significant increase | Significant increase | Significant increase | Minimal to no significant increase |
| Effect on Intestinal Transit Time | Decreased (accelerated) | Decreased (accelerated) | Generally no direct effect on motility | May normalize transit time | Minimal to no significant effect |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments used to validate the mechanism of action of laxative agents in vivo.
Loperamide-Induced Constipation Model in Rats
This model is commonly used to induce a constipated state against which the efficacy of a test compound can be measured.
Protocol:
-
Animals: Male Wistar rats (200-250g) are used. They are housed in standard cages with free access to food and water.
-
Induction of Constipation: Constipation is induced by oral administration of loperamide (e.g., 3 mg/kg) in a vehicle like 0.5% carboxymethyl cellulose.
-
Treatment: After a set period following loperamide administration (e.g., 1 hour), animals are divided into groups:
-
Control group (receives vehicle only)
-
Positive control group (receives a standard laxative like bisacodyl, 5 mg/kg)
-
Test group(s) (receive different doses of the test compound, e.g., this compound)
-
-
Fecal Parameter Assessment: Animals are placed in individual metabolic cages, and fecal pellets are collected over a defined period (e.g., 8 or 24 hours). The total number of pellets, total weight of the pellets, and the water content of the pellets are measured.
-
Fecal Water Content Calculation: (Wet weight of feces - Dry weight of feces) / Wet weight of feces x 100%. Feces are dried in an oven at 60°C for 24 hours.
-
Intestinal Transit Time (Charcoal Meal Test) in Rats
This experiment measures the prokinetic effect of a compound by assessing the transit of a non-absorbable marker through the small intestine.
Protocol:
-
Animals: Male Wistar rats (200-250g) are fasted for 18-24 hours before the experiment, with free access to water.
-
Treatment: Animals are divided into groups and administered the test compound, vehicle, or a positive control orally.
-
Charcoal Meal Administration: After a specific time post-treatment (e.g., 60 minutes), a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) is administered orally (e.g., 1.5 mL per rat).
-
Measurement: After a set time (e.g., 30 minutes) following charcoal administration, the animals are euthanized. The small intestine is carefully excised from the pylorus to the cecum.
-
Calculation: The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured. The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of the small intestine) x 100%.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Validation
Caption: Experimental workflow for laxative activity.
Logical Relationship of Laxative Mechanisms
Caption: Comparison of laxative mechanisms.
References
Navigating the Nuances of Natural Product Bioassays: A Comparative Guide to Cascaroside A and its Analogs
For researchers, scientists, and drug development professionals, the reproducibility of biological assays is a cornerstone of reliable preclinical data. This guide provides a comparative overview of the biological evaluation of Cascaroside A, a natural anthraquinone glycoside, and its closely related, more extensively studied analogs, aloe-emodin and barbaloin. Due to the limited availability of specific quantitative data for this compound, this guide utilizes data from its structural relatives to illustrate the common assays and potential challenges in reproducibility.
Anti-Cancer Activity: A Look at Cytotoxicity in MCF-7 Cells
One of the key therapeutic areas explored for anthraquinones is oncology. The human breast adenocarcinoma cell line, MCF-7, is a common model for evaluating the in vitro anti-cancer potential of these compounds. The most frequently employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures cellular metabolic activity as an indicator of cell viability.
While specific IC50 values for this compound against MCF-7 cells are not widely published, data for its aglycone, aloe-emodin, and the related compound barbaloin, provide a comparative baseline. It is important to note that the glycosylation of anthraquinones can significantly impact their solubility, cellular uptake, and ultimately, their biological activity.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Aloe-emodin | MCF-7 | MTT | 16.56 | Doxorubicin | Not Specified |
| Barbaloin | MCF-7 | Not Specified | Not Specified | Not Specified | Not Specified |
| This compound | MCF-7 | MTT | Data Not Available | - | - |
Note: The lack of readily available, directly comparable IC50 values for this compound underscores the need for further standardized testing to accurately assess its anti-proliferative potential.
Experimental Protocol: MTT Assay for Cytotoxicity in MCF-7 Cells
This protocol outlines a general procedure for determining the cytotoxic effects of a compound on MCF-7 cells.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., this compound, Aloe-emodin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. A vehicle control (solvent alone) should be included.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Experimental Workflow
Anti-Inflammatory Activity: Targeting Key Inflammatory Pathways
Anthraquinones are also known for their anti-inflammatory properties. Common in vitro assays to evaluate this activity include the inhibition of protein denaturation, proteinase inhibitory activity, and membrane-stabilizing activity. These assays provide insights into the compound's ability to mitigate inflammatory responses at a cellular level.
As with anti-cancer data, specific and reproducible IC50 values for this compound in these anti-inflammatory assays are scarce. Therefore, data for related flavonoids and other natural compounds are presented for a conceptual comparison.
| Assay | Test Principle | Example Compound | IC50 Value |
| Inhibition of Protein Denaturation | Measures the ability of a compound to prevent the heat-induced denaturation of proteins, mimicking the denaturation of proteins during inflammation. | Ibuprofen | ~100-200 µg/mL |
| Proteinase Inhibitory Activity | Assesses the ability of a compound to inhibit proteases, enzymes that are involved in the inflammatory cascade. | Aspirin | ~100-200 µg/mL |
| Membrane Stabilizing Activity | Evaluates the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes. | Indomethacin | ~50-100 µg/mL |
Experimental Protocol: Inhibition of Protein Denaturation Assay
This protocol provides a general method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of albumin denaturation.
Materials:
-
Bovine Serum Albumin (BSA) solution (e.g., 0.2% w/v)
-
Test compound dissolved in a suitable solvent
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing the test compound at various concentrations and the BSA solution.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.
Signaling Pathways: Unraveling the Mechanism of Action
The biological activities of anthraquinones are often attributed to their modulation of key cellular signaling pathways. In the context of cancer, the induction of apoptosis (programmed cell death) is a critical mechanism. For anti-inflammatory effects, the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a primary target.
Apoptosis Signaling Pathway
Cascarosides and related anthraquinones are thought to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
Conclusion and Future Directions
While this compound holds promise as a bioactive natural product, the current lack of comprehensive and reproducible data on its biological activities highlights a critical gap in the research landscape. To fully understand its therapeutic potential and ensure the reliability of preclinical findings, future studies should focus on:
-
Standardized Assay Protocols: The adoption of standardized and validated protocols for evaluating the anti-cancer and anti-inflammatory activities of this compound is essential.
-
Quantitative and Reproducible Data: Generating robust and reproducible quantitative data, such as IC50 values, from multiple independent studies is crucial for accurate assessment.
-
Comparative Studies: Directly comparing the activity of this compound with its aglycone, aloe-emodin, and other relevant compounds will provide valuable structure-activity relationship insights.
-
Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound will be vital for its development as a potential therapeutic agent.
By addressing these areas, the scientific community can build a more complete and reliable understanding of the biological activities of this compound, paving the way for its potential application in drug discovery and development.
References
Head-to-head comparison of different Cascaroside A extraction methods
For researchers, scientists, and drug development professionals, the efficient extraction of Cascaroside A from its natural source, the bark of Rhamnus purshiana (Cascara sagrada), is a critical first step in harnessing its therapeutic potential. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
This document delves into a head-to-head comparison of conventional and modern techniques for extracting this compound, an anthraquinone glycoside known for its laxative properties and potential as a subject of further pharmacological investigation.[1][2] We will explore Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), evaluating them on key performance metrics such as extraction yield, efficiency, and solvent consumption.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is a trade-off between yield, extraction time, solvent usage, and the initial investment in equipment. While traditional methods like maceration and Soxhlet are simple and inexpensive, modern techniques such as UAE and MAE offer significant advantages in terms of speed and efficiency.[3][4][5]
| Method | Principle | Typical Solvents | Relative Yield | Extraction Time | Solvent Consumption | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent to soften and dissolve the target compounds.[3] | Ethanol, Methanol, Water[6] | Moderate | Long (Days) | High | Simple, inexpensive, suitable for thermolabile compounds.[3] | Time-consuming, lower efficiency.[3] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, allowing for a thorough extraction.[7] | Ethanol, Methanol, Hexane | High | Moderate (Hours) | Moderate | High extraction efficiency.[7] | Requires heating, potential for thermal degradation of compounds, longer than modern methods.[4] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[8] | Ethanol, Methanol, Water | High to Very High | Short (Minutes) | Low | Fast, efficient, operates at lower temperatures, preserving compound integrity.[3][8] | Equipment cost, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.[4] | Ethanol, Methanol, Water | High to Very High | Very Short (Minutes) | Low | Extremely fast, high yield, reduced solvent usage.[4][9] | Requires specialized equipment, potential for thermal degradation if not controlled. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the solvent, offering high diffusivity and low viscosity for efficient extraction. | Supercritical CO2, often with a co-solvent like ethanol or methanol. | Variable (depends on co-solvent) | Moderate (Hours) | Low (CO2 is recycled) | "Green" technology, high selectivity, solvent-free final product. | High initial equipment cost, may require co-solvents for polar compounds. |
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed. These protocols are based on established methods for the extraction of anthraquinones from plant materials and can be adapted for this compound.
Maceration Protocol
-
Preparation of Plant Material: Grind the dried bark of Rhamnus purshiana to a coarse powder.
-
Extraction: Place the powdered bark in a sealed container and add the extraction solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v).
-
Incubation: Allow the mixture to stand at room temperature for 3-7 days, with occasional agitation.
-
Filtration: Separate the extract from the solid residue by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude extract.
Soxhlet Extraction Protocol
-
Preparation of Plant Material: Place the powdered Rhamnus purshiana bark in a thimble.
-
Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent (e.g., ethanol) and a condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material in the thimble. The extraction is allowed to proceed for 6-8 hours.[10]
-
Concentration: After extraction, the solvent containing the extracted compounds is concentrated using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation of Mixture: Mix the powdered Rhamnus purshiana bark with the chosen solvent (e.g., 50% ethanol) in a flask at a solid-to-solvent ratio of 1:20 (w/v).[10]
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature (e.g., 40°C).[11]
-
Filtration and Concentration: Filter the mixture and concentrate the extract as described for maceration.
Microwave-Assisted Extraction (MAE) Protocol
-
Preparation of Mixture: Place the powdered Rhamnus purshiana bark and the solvent (e.g., 70% methanol) in a microwave-safe extraction vessel at a solid-to-solvent ratio of 1:30 (g/mL).[12]
-
Microwave Irradiation: Irradiate the mixture in a microwave extractor at a power of 500 W for 10 minutes.[12]
-
Cooling and Filtration: Allow the vessel to cool to room temperature before filtering the extract.
-
Concentration: Concentrate the filtrate to obtain the crude extract.
Visualizing the Processes and Pathways
To better understand the workflows and potential biological mechanisms of this compound, the following diagrams have been generated.
Caption: Workflow of this compound Extraction Methods.
Caption: Proposed Mitochondrial Apoptosis Pathway for this compound.
Conclusion
The choice of extraction method for this compound is contingent upon the specific requirements of the research. For large-scale extraction where time is a critical factor, Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are superior, offering high yields in a fraction of the time required by conventional methods.[3][4][5] Soxhlet extraction remains a viable option for achieving high extraction efficiency, though at the cost of longer processing times and potential thermal degradation.[4][7] Maceration , due to its simplicity and low cost, is suitable for preliminary studies or when preserving thermolabile compounds is of utmost importance.[3] Supercritical Fluid Extraction (SFE) stands out as a green and highly selective technique, ideal for producing high-purity extracts without residual organic solvents, albeit with a higher initial investment.
Further research is warranted to establish a definitive, optimized protocol for this compound extraction that maximizes yield and purity while minimizing environmental impact and cost. The potential pro-apoptotic activity of this compound, as depicted in the proposed signaling pathway, highlights the importance of efficient extraction methods for enabling further investigation into its pharmacological properties.
References
- 1. chemfaces.com [chemfaces.com]
- 2. Cascara - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jabe.in [jabe.in]
- 4. thepab.org [thepab.org]
- 5. researchgate.net [researchgate.net]
- 6. US3627888A - Method for obtaining cascarosides from cascara bark - Google Patents [patents.google.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products: A review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Data for Cascaroside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo data currently available for Cascaroside A, an anthraquinone glycoside found in the bark of Rhamnus purshiana (Cascara sagrada). A significant challenge in correlating the bioactivity of this compound is its nature as a prodrug; it is largely inactive in its glycosylated form and requires metabolic activation by the gut microbiota to exert its primary pharmacological effect. This fundamental difference between the in vitro and in vivo environments is a central theme of this analysis.
While specific quantitative data for isolated this compound is limited in publicly available literature, this guide synthesizes the established understanding of its compound class and its active metabolite, emodin, to provide a framework for its expected pharmacological profile.
Data Presentation
The following tables summarize the key in vitro and in vivo findings. Due to the limited data on isolated this compound, information for the general class of anthraquinone glycosides and the active aglycone, emodin, are included for a more complete picture.
Table 1: In Vitro Data Summary for this compound and its Active Metabolite, Emodin
| Parameter | In Vitro Activity (this compound) | In Vitro Activity (Emodin - Active Aglycone) | Experimental Model |
| Primary Activity | Inactive prodrug form.[1] | Biologically active metabolite. | N/A |
| Mechanism of Activation | Requires enzymatic hydrolysis by gut microbiota to release the active aglycone, emodin.[1] | N/A | In vitro fecal fermentation models.[2][3][4] |
| Cytotoxicity (IC50) | Data not available for this compound. | HepG2 (Liver Cancer): ~0.54 mM[5]A549 (Lung Cancer): 13.65 µM[6]H460 (Lung Cancer): 5.17 µM[6]MCF-7 (Breast Cancer): 16.56 µg/mL[7]HT-29 (Colon Cancer): 5.38 µg/mL[7] | Human cancer cell lines. |
| Proposed Anticancer Mechanism | Not directly applicable. | Induction of apoptosis.[6] | Cancer cell lines. |
Table 2: In Vivo Data Summary for this compound (as a component of Cascara sagrada)
| Parameter | In Vivo Activity (Cascara sagrada extract containing Cascarosides) | Experimental Model |
| Primary Activity | Stimulant laxative.[8][9] | Animal models (rats, mice).[1] |
| Mechanism of Action | Hydrolyzed by colonic bacteria to the active anthrone, which stimulates peristalsis and alters electrolyte and water absorption.[1] | Animal models of constipation. |
| Effect | Increased colonic motility and secretion of water and electrolytes into the intestinal lumen, leading to a laxative effect.[1][10] | Measurement of fecal water content and gastrointestinal transit time.[1] |
| Dosage | The laxative effect is dose-dependent. A typical human dose for cascara is 300 mg once daily.[8][11] | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
1. In Vitro Hydrolysis by Gut Microbiota
This protocol is a generalized procedure for assessing the transformation of this compound into its active form by fecal microflora.
-
Objective: To confirm the conversion of the inactive glycoside to the active aglycone by gut bacteria.
-
Method:
-
Prepare a fecal slurry (e.g., 20% w/v) from fresh human or animal feces in an anaerobic dilution solution.
-
In an anaerobic chamber, add a solution of this compound to the fecal slurry in a fermentation medium.
-
Incubate the mixture under anaerobic conditions at 37°C.
-
Collect samples at various time points (e.g., 0, 6, 12, 24 hours).
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent glycoside (this compound) and the appearance of the active aglycone (emodin).[1]
-
2. In Vivo Laxative Effect in an Animal Model
This protocol outlines a common method for evaluating the laxative properties of this compound-containing extracts.
-
Objective: To assess the laxative effect of a this compound-containing extract.
-
Method:
-
Use animal models such as rats or mice.
-
Administer the extract orally to the test group and a vehicle to the control group.
-
Measure parameters such as the frequency of defecation, the water content of feces, and the gastrointestinal transit time.
-
For gastrointestinal transit time, administer a charcoal meal (a non-absorbable marker) orally after a set time following the extract administration.[1]
-
After a specific duration, sacrifice the animals and measure the distance traveled by the charcoal meal relative to the total length of the small intestine.[12][13][14][15][16]
-
3. In Vitro Cytotoxicity and Apoptosis Assay
This protocol describes how to assess the cytotoxic effects of emodin, the active metabolite of this compound, and determine if it induces apoptosis.
-
Objective: To determine the cytotoxic concentration of emodin and its potential to induce apoptosis in cancer cells.
-
Method for Cytotoxicity (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of emodin for a specified period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
-
Method for Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cells with emodin at concentrations around the IC50 value.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.[17][18]
-
Incubate in the dark at room temperature.[17]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Correlating this compound Activity
Caption: Experimental workflow for this compound activity.
Proposed Intrinsic Apoptosis Pathway Induced by Emodin
Caption: Proposed apoptosis pathway for Emodin.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: An In Vitro Batch-culture Model to Estimate the Effects of Interventional Regimens on Human Fecal Microbiota [jove.com]
- 3. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]
- 4. dwscientific.com [dwscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Emodin enhances cisplatin sensitivity in non-small cell lung cancer through Pgp downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cascara - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Cascara Uses, Benefits & Dosage [drugs.com]
- 11. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 12. ijper.org [ijper.org]
- 13. Charcoal Meal Test Following Induction of Diarrhea [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cascaroside A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Cascaroside A, a naturally derived anthraquinone glycoside. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
This compound is classified as a pharmaceutical-related compound of unknown potency and presents several hazards.[1] It is considered an irritant and may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2]
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Compatible chemical-resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |
In the event of exposure, follow these first-aid measures:
-
After inhalation: If breathing is difficult, move the person to fresh air and seek medical attention if symptoms persist.[1]
-
After skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]
-
After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
After ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill Management Protocol
In case of a this compound spill, the primary objectives are to contain the material, prevent its spread, and ensure the safety of laboratory personnel.
-
Evacuate and Secure the Area: Keep unnecessary personnel away from the spill.[1]
-
Ensure Adequate Ventilation. [1]
-
Avoid Dust Generation: When cleaning, do not create dust from the spilled material.[1]
-
Containment and Cleanup: Use appropriate personal protective equipment. Sweep up or vacuum the spilled material.[1]
-
Disposal of Cleanup Materials: Place all contaminated materials into a sealed container for proper disposal.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous material disposal company. This ensures compliance with federal and local regulations.
Experimental Protocol for Waste Segregation and Disposal:
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerize Waste:
-
Place solid this compound waste, including any contaminated materials from spills, into a clearly labeled, sealed, and compatible hazardous waste container.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols (e.g., irritant).
-
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous material disposal contractor to arrange for the pickup and disposal of the waste.
-
Incineration: The designated disposal facility will typically use incineration with an afterburner and scrubber to destroy the compound in an environmentally sound manner.[1]
-
Documentation: Maintain records of all disposed hazardous waste as required by your institution and local regulations.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cascaroside A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Cascaroside A, a natural compound often used in research. Adherence to these protocols is critical for minimizing exposure and ensuring safe disposal.
This compound is classified as an irritant and can be harmful if swallowed. It may also cause skin, eye, and respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Requirements
A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE, based on safety data sheet recommendations.[2]
| Body Part | Personal Protective Equipment (PPE) | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved |
| Skin | Fire/flame resistant and impervious clothing | N/A |
| Hands | Chemical-resistant gloves | Inspected prior to use |
| Respiratory | Particulate respirator | NIOSH-approved N100 or CEN-approved FFP3 |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is crucial for minimizing risks during the handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling this compound, ensure all required PPE is correctly donned. This includes safety goggles, a lab coat or impervious clothing, gloves, and a particulate respirator.
-
Prepare the designated workspace. This should be in a well-ventilated area, preferably within a chemical fume hood.
-
-
Handling:
-
When weighing and handling the solid form of this compound, take care to avoid generating dust.
-
Proceed with the planned experimental procedures, maintaining caution to prevent spills or contact.
-
-
Cleanup and Disposal:
-
Upon completion of the experiment, decontaminate all work surfaces with an appropriate cleaning agent.
-
All disposable materials that have come into contact with this compound, including gloves, wipes, and any contaminated labware, must be considered hazardous waste.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: The primary recommended method for disposal is incineration in a facility equipped with an afterburner and scrubber.[2] Alternatively, a licensed hazardous material disposal company should be contracted for the removal and disposal of the waste.[2]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[2]
By adhering to these safety protocols and disposal procedures, researchers can confidently and safely work with this compound, ensuring both personal and environmental protection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
